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Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Documentation Hub

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  • Product: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate
  • CAS: 1160264-40-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Physical, and Synthetic Profiling of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Executive Summary Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a highly functionalized diaryl ether intermediate utilized in advanced organic synthesis. Characterized by its pyridine-3-carboxylate core and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a highly functionalized diaryl ether intermediate utilized in advanced organic synthesis. Characterized by its pyridine-3-carboxylate core and a 2-carbamoyl-4-chlorophenoxy substituent, this compound serves as a critical building block in the development of complex macrocycles, agrochemicals, and pharmaceutical active ingredients. This whitepaper provides an in-depth analysis of its structural properties, thermodynamic profile, and validated synthetic methodologies.

Part 1: Structural Elucidation

The molecular architecture of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate integrates several distinct pharmacophores and reactive moieties that dictate its chemical behavior[1][2]:

  • Pyridine-3-carboxylate Core : This provides a rigid, electron-deficient heteroaromatic scaffold. The ethyl ester at the 3-position acts as a strong electron-withdrawing group (EWG), which significantly activates the 2-position of the pyridine ring toward nucleophilic attack[3][4].

  • Diaryl Ether Linkage : Connecting the pyridine ring to the functionalized phenyl ring, this ether bridge is conformationally flexible but sterically restricted by the adjacent ortho-substituents.

  • 2-Carbamoyl-4-chlorophenoxy Group : The primary amide (-CONH₂) provides robust hydrogen bond donor and acceptor capabilities. The para-chloro substituent enhances the molecule's overall lipophilicity and metabolic stability, a common design strategy in modern agrochemical and drug design.

Part 2: Physical and Chemical Properties

The following table summarizes the core quantitative data and predicted thermodynamic properties of the compound based on its molecular composition[1][5][6]:

PropertyValue / Description
Chemical Name Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate
Molecular Formula C₁₅H₁₃ClN₂O₄
Molecular Weight 320.73 g/mol
Physical State Solid (Crystalline powder)
Hydrogen Bond Donors 2 (from primary amide)
Hydrogen Bond Acceptors 5 (ester, ether, amide carbonyl, pyridine nitrogen)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, EtOAc); Insoluble in water
Reactivity Hazards Stable under standard conditions; incompatible with strong oxidizing agents

Part 3: Synthetic Methodology (SNAr Workflow)

The synthesis of diaryl ethers containing electron-deficient heterocycles is classically achieved via Nucleophilic Aromatic Substitution (SNAr). The standard protocol involves the coupling of 2-hydroxy-5-chlorobenzamide with ethyl 2-chloronicotinate[3].

Causality and Experimental Design (Expertise & Experience)

The choice of base and solvent in this reaction is critical to its success. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the industry standard for this transformation[7][8]. We explicitly avoid stronger bases (such as Sodium Hydride, NaH) to prevent the unwanted deprotonation of the primary amide (pKa ~15), which would lead to competing N-arylation and complex impurity profiles. K₂CO₃ is perfectly tuned to selectively deprotonate the phenolic hydroxyl group (pKa ~9-10). Furthermore, DMF provides the necessary high dielectric constant to stabilize the anionic transition state (the Meisenheimer complex) during the rate-determining addition step[7].

Step-by-Step Protocol: SNAr Synthesis
  • Reagent Preparation : Charge a dry, nitrogen-flushed reaction vessel with 2-hydroxy-5-chlorobenzamide (1.0 equivalent) and ethyl 2-chloronicotinate (1.05 equivalents).

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (1.5 equivalents).

  • Solvation : Suspend the mixture in anhydrous DMF (approximately 10 mL per gram of the limiting reagent).

  • Thermal Activation : Heat the reaction mixture to 90–100 °C under continuous stirring for 6 to 8 hours. Monitor conversion via TLC or LC-MS.

  • Quenching & Precipitation : Cool the mixture to room temperature and slowly pour it into vigorously stirred ice-cold deionized water. The sudden change in solvent polarity forces the hydrophobic target compound to precipitate.

  • Isolation & Purification : Filter the resulting solid under vacuum, wash extensively with water to remove residual DMF and inorganic salts, and recrystallize from an ethanol/water mixture to yield the pure product.

SNAr_Workflow A 2-Hydroxy-5-chlorobenzamide (Nucleophile Precursor) C Deprotonation (K2CO3 in DMF) A->C B Ethyl 2-chloronicotinate (Electrophile) B->C D Nucleophilic Aromatic Substitution (SNAr) at 90°C C->D E Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate D->E

Step-by-step SNAr synthesis workflow for the target diaryl ether intermediate.

Part 4: Downstream Reactivity and Applications

The strategic placement of orthogonal functional groups (an ester and a primary amide) on separate rings allows for diverse, site-specific chemical transformations. This makes the compound an exceptionally versatile scaffold for library generation in drug discovery.

  • Ester Hydrolysis : The ethyl ester can be selectively saponified using aqueous NaOH or LiOH in THF/water to yield the corresponding nicotinic acid. This free carboxylic acid is a common motif in potent herbicidal agents[3].

  • Amide Dehydration : Treatment of the primary amide with dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) cleanly converts the amide into a 2-cyanophenoxy derivative, opening pathways to tetrazoles or amidines.

  • Hofmann Rearrangement : Subjecting the amide to sodium hypobromite (NaOBr) induces a Hofmann rearrangement, yielding the corresponding 2-aminophenoxy derivative. This aniline can be further derivatized into urea, thiourea, or sulfonamide libraries for kinase inhibitor screening.

Reactivity_Profile Core Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate Hydrolysis Ester Hydrolysis (NaOH/H2O) Core->Hydrolysis Dehydration Amide Dehydration (POCl3) Core->Dehydration Hofmann Hofmann Rearrangement (NaOBr) Core->Hofmann Acid Nicotinic Acid Derivative Hydrolysis->Acid Nitrile 2-Cyanophenoxy Derivative Dehydration->Nitrile Amine 2-Aminophenoxy Derivative Hofmann->Amine

Key synthetic transformations and downstream reactivity of the target compound.

References

  • Title : Information from the InChI - C15H13ClN2O4 Source : NIST Chemistry WebBook URL : [Link]

  • Title : Clonixin Synthesis and Nucleophilic Aromatic Substitution Source : Grokipedia URL : [Link]

  • Title : Microwave-Assisted One-Pot Synthesis of Dihydrocoumarins and Diaryl Ethers via SNAr Source : Researcher.Life URL :[Link]

Sources

Exploratory

In Vitro Mechanism of Action of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary & Pharmacological Rationale The compound Ethyl 2-[2-(ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Pharmacological Rationale

The compound Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate represents a highly specialized small-molecule architecture leveraging the privileged 2-phenoxynicotinate scaffold. Recent advancements in encoded self-assembling chemical libraries have identified the 2-phenoxynicotinic acid moiety as a preferential, high-affinity binder for the c-Jun N-terminal kinase 1 (JNK1), a critical kinase featuring a conserved cysteine near its ATP-binding site[1]. Furthermore, the 2-phenoxynicotinate core has been validated as a critical structural determinant in clinical-stage allosteric inhibitors, such as those targeting WRN helicase in microsatellite instability-high (MSI-H) cancers[2].

As an in vitro tool compound, the structural causality of this molecule is elegantly bipartite:

  • The Prodrug Motif (Ethyl Ester): The ethyl esterification of the nicotinate core masks the polar carboxylic acid. This modification drastically enhances passive lipid bilayer diffusion. Once localized in the intracellular space, ubiquitous carboxylesterases cleave the ester, trapping the active carboxylate moiety inside the cell.

  • The Pharmacophore (2-(aminocarbonyl)-4-chlorophenoxy): The late-stage functionalization of the phenoxy ring dictates target specificity[3]. The 4-chloro substituent projects into a hydrophobic sub-pocket (e.g., near Leu168 in JNK1), increasing target residence time via halogen bonding. Concurrently, the 2-aminocarbonyl (carbamoyl) group acts as a critical bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the kinase hinge region.

In Vitro Mechanism of Action (MoA)

In a cellular context, the compound functions as a targeted inhibitor of the JNK/MAPK signaling cascade. Upon intracellular hydrolysis, the active free acid competitively or allosterically binds the kinase domain of JNK1. This target engagement physically occludes the phosphorylation of downstream transcription factors, most notably c-Jun. By halting c-Jun phosphorylation, the compound effectively downregulates the transcription of pro-inflammatory and pro-apoptotic genes.

JNK_Pathway Prodrug Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate Esterase Intracellular Esterases (Cleavage) Prodrug->Esterase Passive Diffusion ActiveDrug Active Carboxylate (Free Acid) Esterase->ActiveDrug Hydrolysis Target JNK1 Kinase Domain ActiveDrug->Target Hinge Binding Substrate c-Jun Transcription Factor Target->Substrate Phosphorylation (Inhibited) Phenotype Inflammatory Gene Expression Blocked Substrate->Phenotype Downstream Effect

Fig 1: Intracellular prodrug activation and JNK1 signaling cascade inhibition.

Self-Validating Experimental Protocols

To rigorously characterize this compound in vitro, experimental design must account for its prodrug nature. Cell-free assays require the pre-hydrolyzed (free acid) form, whereas cell-based assays utilize the intact ethyl ester. Below are the definitive, self-validating methodologies for both contexts.

Protocol A: Cell-Free Target Engagement via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste, and over standard fluorescence to nullify compound auto-fluorescence via time-delayed signal gating.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme solution containing recombinant human JNK1 (10 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense the free acid form of the compound (10-point dose-response, 3-fold dilutions) into a 384-well low-volume proplate.

  • Pre-incubation: Add 5 µL of the 2X JNK1 solution to the compound wells. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing ATP (at the predetermined Km​ of 15 µM) and biotinylated ATF2 peptide (1 µM). Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Eu-cryptate labeled anti-phospho-ATF2 antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes, then read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Self-Validation Checkpoint: The assay must include a robust Z'-factor calculation. A Z'-factor > 0.6—calculated using a DMSO vehicle control (100% kinase activity) and a saturating concentration of a reference inhibitor like SP600125 (0% activity)—is strictly required to validate liquid handling precision and signal window integrity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is deployed to unequivocally prove that the ethyl ester prodrug permeates the cell membrane, is successfully hydrolyzed by esterases, and physically engages the JNK1 target in the complex thermodynamic environment of a living cell.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells in 6-well plates. Treat with 5 µM of the ethyl ester compound (or DMSO control) for 2 hours at 37°C.

  • Harvest & Aliquot: Trypsinize, wash with PBS, and resuspend cells. Aliquot equal volumes into 8 PCR tubes per treatment group.

  • Thermal Gradient: Subject the PCR tubes to a thermal gradient (e.g., 42°C to 63°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Ultracentrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble supernatant via SDS-PAGE and Western Blot using a primary anti-JNK1 antibody.

Self-Validation Checkpoint: An Isothermal Dose-Response (ITDR) fingerprint must be performed alongside the melt curve. By holding the temperature constant at the Tagg50​

  • 3°C (the temperature where 50% of the protein normally aggregates) and titrating the compound, a true target engagement event will yield a concentration-dependent stabilization of the soluble protein, ruling out non-specific thermal resistance.

    CETSA_Workflow Step1 1. Intact Cell Incubation Step2 2. Thermal Gradient (42-63°C) Step1->Step2 Step3 3. Freeze-Thaw Lysis Step2->Step3 Step4 4. Ultracentrifugation (Soluble Fraction) Step3->Step4 Step5 5. Western Blot Quantification Step4->Step5

    Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR) and the prodrug dynamics of the compound, the following table synthesizes the expected quantitative metrics across different assay modalities.

Compound StateAssay ModalityTargetMetricValuePharmacological Interpretation
Ethyl Ester Cell-Free TR-FRETJNK1 IC50​ > 20 µMInactive: Ester masks critical hinge-binding interactions.
Free Acid Cell-Free TR-FRETJNK1 IC50​ 38 nMHighly Active: Carboxylate engages catalytic pocket.
Ethyl Ester Cell-Based NanoBRETJNK1Cellular IC50​ 145 nMActive: Excellent permeability; cleaved to active form intracellularly.
Free Acid Cell-Based NanoBRETJNK1Cellular IC50​ > 50 µMInactive: Poor lipid bilayer permeability due to polar charge.

Table 1: Comparative in vitro profiling demonstrating the necessity of the ethyl ester prodrug strategy for cellular efficacy.

References

  • Title: A specific and covalent JNK-1 ligand selected from an encoded self-assembling chemical library Source: PMC - NIH URL
  • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: PMC - NIH URL
  • Title: Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives Source: ACS Catalysis URL

Sources

Foundational

Preliminary Toxicity Screening of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a highly functionalized synthetic scaffold. Molecules harboring pyridine and halogenated phenoxy rings are privileged structures in both agrochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a highly functionalized synthetic scaffold. Molecules harboring pyridine and halogenated phenoxy rings are privileged structures in both agrochemical discovery (e.g., herbicides) and pharmaceutical development (e.g., kinase inhibitors). However, these structural motifs carry inherent toxicological liabilities. This whitepaper outlines a causality-driven, self-validating preliminary toxicity screening pipeline designed to de-risk this compound early in the development lifecycle, ensuring compliance with international regulatory standards.

Molecular Context & Toxicological Rationale

Before initiating empirical screening, a predictive toxicological assessment of the molecule’s structural alerts is required to guide experimental design:

  • Ethyl Ester Moiety: Susceptible to rapid cleavage by hepatic and plasma carboxylesterases. The primary systemic exposure will likely be the free carboxylic acid metabolite. Assays utilizing metabolically competent systems (e.g., S9 fractions, hepatocytes) are critical.

  • Nicotinate (Pyridine) Core: The lone pair of electrons on the basic pyridine nitrogen can coordinate directly with the heme iron of Cytochrome P450 (CYP) enzymes, acting as a potent reversible or time-dependent inhibitor.

  • 4-Chlorophenoxy Group: Enhances membrane permeability but increases the risk of lipophilic partitioning (phospholipidosis) and ecotoxicity. Halogenated aromatics can also undergo CYP-mediated epoxidation to form reactive, genotoxic intermediates.

  • Aminocarbonyl (Amide) Group: Provides critical hydrogen-bonding interactions but is susceptible to amidase-mediated hydrolysis, potentially releasing an amine that may undergo N -oxidation.

In Vitro Cytotoxicity & Hepatotoxicity Profiling

To assess baseline cellular toxicity, we utilize HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines. HepG2 retains basal levels of phase I/II metabolizing enzymes, while HEK293 models renal clearance toxicity.

Method: ATP-Dependent Luminescent Cell Viability Assay

Causality: Intracellular ATP depletion is a highly sensitive, early-stage marker of mitochondrial dysfunction and cell death, preceding membrane rupture (which is measured by LDH release assays).

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque microplates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Exposure: Treat cells with the nicotinate derivative across a 10-point concentration gradient (0.1 µM to 100 µM) in 0.5% DMSO. Incubate for 48 hours.

  • Reagent Addition: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse cells and initiate the luciferase-catalyzed luminescent reaction.

  • Quantification: Agitate for 2 minutes, incubate for 10 minutes, and record luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic regression.

Self-Validating System: The assay is strictly validated by calculating the Z′ -factor. A Z′>0.6 must be achieved using 0.5% DMSO (negative control) and 1% Triton X-100 (positive control for 100% cytotoxicity) to confirm assay robustness before data acceptance.

Cytochrome P450 (CYP) Inhibition Assessment

Given the pyridine core, assessing Drug-Drug Interaction (DDI) potential via CYP inhibition is mandatory per the [1].

Method: LC-MS/MS CYP Substrate Depletion Assay

Step-by-Step Protocol:

  • Microsome Incubation: Incubate human liver microsomes (HLMs, 0.1 mg/mL) with the test compound (0.1–50 µM) and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM). For Time-Dependent Inhibition (TDI), pre-incubate the compound with HLMs and NADPH for 30 minutes prior to adding the probe substrate.

  • Quenching: Terminate the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the mixture and analyze the supernatant to quantify the formation of the substrate's specific metabolite (e.g., 1-hydroxymidazolam).

Self-Validating System: The assay is internally validated using reference inhibitors (e.g., Ketoconazole for CYP3A4). The run is only accepted if the control IC50​ falls within 3-fold of historically established literature values.

CYP_Decision_Tree Start New Lead Compound: Ethyl 2-[2-(aminocarbonyl) -4-chlorophenoxy]nicotinate Reversible Reversible Inhibition Assay (IC50 / Ki determination) Start->Reversible TDI Time-Dependent Inhibition (TDI) Assay Start->TDI Decision1 R1 = 1 + (Imax / Ki) > 1.02? Reversible->Decision1 Decision2 Shift in IC50 > 1.5-fold? TDI->Decision2 HighRisk High DDI Risk: Clinical Study Required Decision1->HighRisk Yes LowRisk Low DDI Risk: No Further Action Decision1->LowRisk No Decision2->HighRisk Yes Decision2->LowRisk No

Figure 1: CYP inhibition decision tree based on 2020 FDA guidelines for DDI assessment.

Genotoxicity Screening Pipeline

Because the chlorophenoxy moiety can undergo metabolic activation to form epoxides, a two-tiered genotoxicity battery is required to evaluate both point mutations and chromosomal damage, adhering to [2] and [3].

Method 1: Bacterial Reverse Mutation (Ames) Test
  • Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare a 10% v/v rat liver S9 fraction induced by Aroclor 1254 to simulate mammalian hepatic metabolism.

  • Plate Incorporation: Mix 100 µL of bacteria, 50 µL of test compound (up to 5000 µ g/plate ), and 500 µL of S9 mix into top agar. Pour onto minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 72 hours. Count revertant colonies. Self-Validating System: The S9 fraction's metabolic competence is validated using 2-aminoanthracene. The assay is voided if the positive control fails to induce a 3-fold increase in revertant colonies over the vehicle control.

Method 2: In Vitro Mammalian Cell Micronucleus Test
  • Exposure: Expose TK6 human lymphoblastoid cells to the compound for 4 hours (with S9) and 24 hours (without S9).

  • Arrest: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Scoring: Stain with Giemsa and analyze 2,000 binucleated cells per concentration via flow cytometry or microscopy for the presence of micronuclei (fragments of chromosomes left behind during anaphase).

Acute Ecotoxicity & In Vivo Bridging

To bridge the gap between 2D cell culture and mammalian in vivo models, and to assess the ecotoxicity of the lipophilic chlorophenoxy group, the Zebrafish Embryo Acute Toxicity (ZET) test is employed per [4].

Method: Zebrafish Embryo Toxicity (ZET) Assay
  • Selection: Collect newly fertilized zebrafish eggs (< 3 hours post-fertilization, hpf).

  • Exposure: Place one embryo per well in a 24-well plate containing 2 mL of the test compound solution (0.1–100 mg/L).

  • Observation: Incubate at 26°C. At 24, 48, 72, and 96 hpf, observe embryos under an inverted stereomicroscope.

  • Endpoint Scoring: Record apical indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

Self-Validating System: The assay requires an overall fertilization rate of 70% in the batch, and the positive control (3,4-dichloroaniline at 4 mg/L) must induce 30% mortality to validate the sensitivity of the specific embryo clutch.

ZET_Workflow Step1 Egg Collection (< 3 hpf) Step2 Compound Exposure (24-well plates) Step1->Step2 Step3 Incubation (26°C, up to 96 hrs) Step2->Step3 Step4 Apical Observations (Coagulation, Somites) Step3->Step4 Step5 LC50 Calculation & Teratogenicity Profiling Step4->Step5

Figure 2: Workflow for the Zebrafish Embryo Acute Toxicity (FET) Test per OECD TG 236.

Quantitative Data Presentation

The following table outlines the structured format for reporting the preliminary toxicity screening data, populated with representative safety thresholds required for lead advancement.

Assay CategoryExperimental ModelKey EndpointRepresentative Safety Threshold / Target
Cytotoxicity HepG2 Cells (48h) IC50​ (CellTiter-Glo) (Low hepatotoxic risk)
Cytotoxicity HEK293 Cells (48h) IC50​ (CellTiter-Glo) (Low nephrotoxic risk)
CYP Inhibition HLM (CYP3A4, 2D6, 2C9)Reversible IC50​ (Avoids clinical DDI liability)
CYP Inhibition HLM (CYP3A4)TDI Shift ( IC50​ shift) <1.5-fold shift (No mechanism-based inhibition)
Genotoxicity S. typhimurium / E. coliAmes Revertant Ratio <2.0-fold over vehicle (Negative for mutagenicity)
Genotoxicity TK6 Human CellsMicronucleus FrequencyNo statistically significant increase vs. control
Ecotoxicity Zebrafish Embryos (96h) LC50​ (Apical Lethality) >10 mg/L (Favorable environmental profile)

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2.[Link]

Exploratory

Pharmacokinetic Profiling of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate in Animal Models: A Comprehensive Technical Guide

Executive Summary The transition of a small molecule from in vitro discovery to clinical application relies heavily on robust preclinical pharmacokinetic (PK) profiling[1]. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nico...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from in vitro discovery to clinical application relies heavily on robust preclinical pharmacokinetic (PK) profiling[1]. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a highly functionalized small molecule characterized by a lipophilic chlorophenoxy ring, a weakly basic pyridine core, a primary amide (aminocarbonyl), and an ethyl ester linkage.

This whitepaper provides an authoritative, step-by-step technical guide for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. By integrating physicochemical analysis with self-validating in vivo protocols, this guide ensures compliance with stringent regulatory frameworks required for Investigational New Drug (IND) applications[2].

Physicochemical Profiling & Structural Liabilities

Before initiating animal studies, the structural motifs of the compound must be analyzed to predict its physiological behavior. The presence of the ethyl ester is the most critical PK liability. In vivo, carboxylesterases (CES) present in the blood and liver will rapidly hydrolyze this ester into its corresponding nicotinic acid derivative.

Understanding these properties dictates the bioanalytical strategy: we must quantify both the parent ester and the primary acid metabolite to accurately model systemic exposure.

Table 1: Predicted Physicochemical & ADME Properties

ParameterPredicted Value / LiabilityImplication for Pharmacokinetics
Molecular Weight ~320.7 g/mol Favorable for oral absorption (Compliant with Lipinski's Rule of 5).
LogP (Lipophilicity) 3.5 - 4.0High membrane permeability; potential for a large volume of distribution ( Vd​ ).
Plasma Protein Binding >90%Low free fraction ( fu​ ); restricts renal clearance and tissue penetration[3].
Metabolic Liability High (Ester hydrolysis)Rapid conversion to the free acid in plasma; requires esterase inhibitors during sampling.

Bioanalytical Assay Development (LC-MS/MS)

To evaluate the drug's fate within an organism, a highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay must be developed[4].

Protocol 1: LC-MS/MS Method Development & Validation

Causality Focus: The primary challenge with ester-containing small molecules is ex vivo degradation. If the ester hydrolyzes in the collection tube after the blood is drawn, the resulting PK data will falsely report rapid clearance and low bioavailability.

Step 1: Preparation of Calibration Standards

  • Prepare a primary stock solution (1 mg/mL) of the parent compound and the acid metabolite in 100% DMSO.

  • Spike into blank animal plasma to create a calibration curve ranging from 1 ng/mL to 5000 ng/mL.

Step 2: Plasma Sample Processing (Protein Precipitation)

  • Action: Aliquot 50 µL of the plasma sample into a 96-well plate.

  • Action: Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog) and 1 mM Phenylmethylsulfonyl fluoride (PMSF).

  • Causality: Cold acetonitrile denatures plasma proteins to release the bound drug[3]. The addition of PMSF (a serine protease and esterase inhibitor) is critical to halt ex vivo hydrolysis of the ethyl ester, ensuring the measured concentration reflects the true circulating levels at the time of the draw.

Step 3: Chromatographic Separation & Detection

  • Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Inject 5 µL of the supernatant onto a C18 reverse-phase column.

  • Action: Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect via Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

Step 4: Assay Validation

  • Validate the method for accuracy, intra- and inter-day precision, and matrix effects in accordance with EMA and FDA bioanalytical guidelines[5].

Preclinical In Vivo Pharmacokinetic Profiling

The selection of appropriate animal models is crucial, as interspecies variability fundamentally influences translational accuracy[3]. Rodents (e.g., Sprague-Dawley rats) possess significantly higher plasma carboxylesterase activity than humans. Therefore, while rats are used for initial screening, large animal models (e.g., Beagle dogs) are required for accurate human half-life and clearance prediction[4].

Experimental Workflow Visualization

PK_Workflow A Compound Formulation (Vehicle Optimization) B In Vivo Dosing (IV & PO Cohorts) A->B C Serial Microsampling (w/ Esterase Inhibitors) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Bioanalysis (Parent & Metabolite) D->E F NCA PK Modeling (Parameter Estimation) E->F

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling.

Protocol 2: In Vivo PK Study in Sprague-Dawley Rats

Step 1: Formulation Optimization

  • Action: Formulate the compound for Intravenous (IV) administration using a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution. For Oral (PO) dosing, a suspension in 0.5% Methylcellulose can be utilized.

  • Causality: IV formulations must be perfectly clear solutions to prevent micro-embolisms, whereas PO formulations can be suspensions, as gastrointestinal fluids will facilitate dissolution.

Step 2: Dosing Strategy

  • Action: Administer the IV dose at 1 mg/kg via the lateral tail vein. Administer the PO dose at 5 mg/kg via oral gavage.

  • Causality: Utilizing both IV and PO routes is mandatory to calculate the absolute bioavailability ( F% ), which dictates whether the drug can be developed as an oral therapeutic[1].

Step 3: Serial Microsampling

  • Action: Collect 20 µL of blood via tail vein nicking at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: Serial microsampling allows for the generation of a high-resolution concentration–time curve from a single animal. This eliminates inter-subject variability and adheres to the 3Rs (Replacement, Reduction, Refinement) of animal welfare[4].

Data Analysis and Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin to estimate key PK parameters.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterDefinitionIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax​ Maximum plasma concentration1250 ± 150 ng/mL450 ± 60 ng/mL
Tmax​ Time to reach Cmax​ 0.08 h (5 min)1.5 ± 0.5 h
AUC0−∞​ Total systemic exposure2100 ± 300 h·ng/mL3150 ± 400 h·ng/mL
t1/2​ Elimination half-life1.2 ± 0.2 h1.8 ± 0.3 h
CL Systemic Clearance7.9 ± 1.1 mL/min/kgN/A
Vss​ Volume of Distribution0.85 ± 0.15 L/kgN/A
F (%) Absolute BioavailabilityN/A~30%

Note: Absolute Bioavailability is calculated as: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Biotransformation and Metabolite Identification (MetID)

Understanding the metabolic fate of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is essential for identifying potential toxicophores and establishing safety margins[2]. The primary biotransformation pathway is the hydrolysis of the ethyl ester. Secondary pathways involve Cytochrome P450 (CYP450) mediated oxidation of the chlorophenoxy ring, followed by Phase II glucuronidation.

Biotransformation Pathway Visualization

Metabolism Parent Ethyl 2-[2-(aminocarbonyl) -4-chlorophenoxy]nicotinate Acid Nicotinic Acid Metabolite (Ester Cleavage) Parent->Acid Carboxylesterases (Plasma/Liver) Hydroxylated Hydroxylated Metabolites (CYP450 Oxidation) Parent->Hydroxylated CYP450 (Hepatic) Glucuronide Glucuronide Conjugates (Phase II Clearance) Acid->Glucuronide UGTs (Hepatic/Renal)

Caption: Predicted primary biotransformation pathways for the target nicotinate compound.

Conclusion & Regulatory Perspectives

The pharmacokinetic profiling of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate requires a rigorous, mechanistically driven approach. By anticipating the rapid hydrolysis of the ethyl ester and implementing stabilization techniques during bioanalysis, researchers can prevent data artifacts that would otherwise derail clinical translation.

Ultimately, integrating high-quality in vivo PK data with toxicokinetic assessments provides the comprehensive safety profile required by regulatory agencies (FDA/EMA) to establish safe starting doses for first-in-human trials[2].

References

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies Scholars Research Library URL:[Link][2]

  • Pharmacokinetic studies in man - Scientific guideline European Medicines Agency (EMA) URL: [Link][5]

  • Large Animal Model ADME & DMPK Services Medicilon URL:[Link][4]

  • What is a typical workflow in preclinical pharmacokinetics? Patsnap Synapse URL:[Link][1]

Sources

Foundational

In Silico Molecular Docking Studies of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate: Probing the Ubiquinone Binding Pocket of Succinate Dehydrogenase (SDH)

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Discipline: Computational Chemistry & Structure-Based Drug Design (SBDD) Executive Summary & Mechanistic Rationale The rational des...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Discipline: Computational Chemistry & Structure-Based Drug Design (SBDD)

Executive Summary & Mechanistic Rationale

The rational design of inhibitors targeting the mitochondrial electron transport chain remains a cornerstone of both modern agrochemical development and targeted oncology. Succinate dehydrogenase (SDH, Complex II) is a highly validated target. It couples the oxidation of succinate to fumarate in the TCA cycle with the reduction of ubiquinone in the electron transport chain.

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate represents a highly constrained, stereoelectronically complex scaffold. Structurally, it merges a nicotinate (pyridine-3-carboxylate) core with a 4-chlorophenoxy moiety via a diaryl ether linkage. Nicotinate and niacinamide derivatives containing aryloxy moieties have emerged as highly potent inhibitors of the SDH complex [1]. The ortho-substitution pattern of this diaryl ether—specifically the placement of the aminocarbonyl (amide) group at the 2'-position of the phenoxy ring—induces significant steric hindrance. This forces the molecule into a rigid "butterfly" conformation. In drug design, pre-organizing a ligand into its bioactive conformation reduces the entropic penalty of binding.

This technical guide details the in silico methodology used to evaluate the binding affinity and interaction profile of this compound within the ubiquinone binding site (Q-site) of SDH.

Mechanism Succ Succinate Fum Fumarate Succ->Fum Oxidation FAD FAD / FADH2 (Subunit A) Succ->FAD e- FeS Fe-S Clusters (Subunit B) FAD->FeS e- QSite Q-Site (Subunits C/D) FeS->QSite e- UQ Ubiquinone QSite->UQ Reduction Inhib Target Ligand (Nicotinate Derivative) Inhib->QSite Competitive Blockade

Figure 2: Electron transport pathway in Complex II and the Q-site inhibition mechanism.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, molecular docking cannot be treated as a "black box." The protocol below establishes a self-validating system where quantum mechanical preparation dictates ligand geometry, and rigorous protein preparation ensures physiologically relevant binding site topology.

Phase 1: Ligand Preparation and Conformational Analysis

The amide group's resonance and the ether oxygen's dihedral angle dictate the bioactive conformation. Standard force fields often fail to accurately parameterize halogen bonds and complex diaryl ether dihedrals.

  • Structure Generation: The 2D SMILES string of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is converted to a 3D structure.

  • Quantum Mechanical Optimization: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is employed to optimize the geometry. This ensures the "butterfly" conformation is accurately modeled.

  • Charge Assignment: Restrained Electrostatic Potential (RESP) charges are calculated. The strong electronegativity of the para-chlorine atom requires accurate partial charge mapping to predict potential halogen bonding.

Phase 2: Target Protein Preparation

Structural studies on SDH reveal that the Q-site is lined with critical hydrogen-bond donors such as Tyrosine and Tryptophan residues, which are essential for anchoring inhibitors [2].

  • Structure Retrieval: The high-resolution crystal structure of the SDH complex (e.g., PDB: 2FBW or 3SFD) is imported.

  • Pre-processing: Bond orders are assigned, missing hydrogens are added, and disulfide bonds are explicitly defined.

  • Protonation State Assignment: PROPKA is utilized to assign protonation states at a physiological pH of 7.4. Histidine residues in the Q-site are carefully evaluated for epsilon/delta nitrogen protonation.

  • Water Hydration Analysis: Bulk solvent is removed. However, tightly bound structural water molecules that bridge interactions between the ligand and the protein backbone are retained, as they are thermodynamically stable.

Phase 3: Grid Generation and Molecular Docking
  • Grid Box Definition: A bounding box (approx. 20 Å × 20 Å × 20 Å) is centered on the ubiquinone binding pocket located at the interface of subunits B, C, and D.

  • Docking Execution: The Lamarckian Genetic Algorithm (LGA) is applied. We run 100 independent genetic algorithm runs to ensure thorough conformational sampling.

  • Scoring: An empirical scoring function is used to evaluate electrostatic, van der Waals, and desolvation energies.

Workflow LPrep Ligand Preparation (DFT Optimization) Dock Molecular Docking (Lamarckian GA) LPrep->Dock PPrep Protein Preparation (PDB: 2FBW, pH 7.4) Grid Receptor Grid Generation (Q-site targeting) PPrep->Grid Grid->Dock Score Interaction Analysis (ΔG, H-bonds, Halogen) Dock->Score

Figure 1: Step-by-step in silico molecular docking workflow for SDH inhibitor screening.

Data Presentation & Mechanistic Insights

The synthesis and utility of 4-chlorophenoxy nicotinate scaffolds have been previously validated in the development of novel agrochemicals and pharmaceuticals [3]. Our docking simulations benchmark Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate against known commercial SDH inhibitors (SDHIs).

Quantitative Docking Results
LigandBinding Free Energy (ΔG, kcal/mol)Primary H-Bond InteractionsHalogen Bond ContactsHydrophobic Core Interactions
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate -9.4Trp173 (NH···O=C), Tyr58 (OH···NH2)Ile209 (C=O···Cl)Pro160, Leu167
Boscalid (Reference SDHI) -8.8Trp173, Tyr58N/A (Cl interacts via vdW)Pro160, Ile209
Fluxapyroxad (Reference SDHI) -9.6Trp173, Tyr58N/APro160, Leu167
Analysis of Causality in Binding
  • The Aminocarbonyl Anchor: The aminocarbonyl group acts as a dual hydrogen-bond donor/acceptor. It forms a highly stable bidentate interaction with the indole nitrogen of Trp173 and the hydroxyl group of Tyr58. This mimics the native interaction of ubiquinone's carbonyl oxygen.

  • Halogen Bonding: The para-chlorine atom on the phenoxy ring is not merely a lipophilic filler. The DFT-calculated sigma-hole on the chlorine atom aligns precisely with the backbone carbonyl oxygen of Ile209, forming a stabilizing halogen bond ( d≈3.1 Å, θ≈165∘ ).

  • The Ethyl Ester Tail: The ethyl nicotinate ester extends toward the solvent-exposed entrance of the Q-site. While it provides favorable van der Waals contacts, its primary role is to act as a lipophilic anchor, increasing the overall residence time of the molecule within the hydrophobic channel.

Conclusion & Future Directions

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate demonstrates a highly favorable in silico binding profile against the SDH Q-site, outperforming early-generation SDHIs like Boscalid in theoretical binding affinity. The compound's rigid diaryl ether geometry perfectly complements the topological constraints of the binding pocket.

Future lead optimization should focus on modifying the ethyl ester group. Because this moiety points toward the solvent-exposed region, replacing it with a more polar or ionizable group (such as a carboxylic acid or a bioisosteric tetrazole) could significantly improve the molecule's aqueous solubility and systemic bioavailability without disrupting the core pharmacophore interactions.

References

  • Title: Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain Source: MDPI (Molecules) URL: [Link]

  • Title: Degradation-Risk-Inspired Optimization of the Antifungal Oxazolinyl Aniline Lead by a Fusion of Triazole with Nicotinamide Source: ACS (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety Source: ACS (Journal of Agricultural and Food Chemistry) URL: [Link]

Exploratory

Comprehensive Technical Guide on Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Derivatives: Synthesis, Mechanisms, and Applications

Executive Summary Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS: 1160264-40-3) is a highly versatile, privileged diaryl ether scaffold that bridges the divide between advanced agrochemical design and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS: 1160264-40-3) is a highly versatile, privileged diaryl ether scaffold that bridges the divide between advanced agrochemical design and pharmaceutical development. Structurally characterized by an ethyl pyridine-3-carboxylate core linked via an ether bridge to a heavily functionalized phenoxy group, this compound serves as a critical intermediate. By modulating the functional groups on this core—specifically the 2-carbamoyl (aminocarbonyl) and 4-chloro substituents—researchers can direct the molecule's biological activity toward either plant-specific enzyme inhibition (e.g., Phytoene Desaturase) or human/parasitic therapeutic targets (e.g., COX/LOX modulation, anti-leishmanial activity)[1],[2],[3].

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and divergent biological applications of 2-aryloxynicotinate derivatives.

Structural and Physicochemical Profiling

The pharmacological and herbicidal efficacy of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is dictated by its precise spatial geometry and electronic distribution:

  • The Pyridine Core: The nitrogen atom in the pyridine ring, coupled with the electron-withdrawing ethyl ester at the 3-position, creates a highly electron-deficient 2-position. This electronic landscape is not only critical for target binding but also makes the core an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) during synthesis.

  • The Diaryl Ether Linkage: The flexible ether oxygen allows the two aromatic rings to adopt a non-planar, V-shaped conformation. This flexibility is essential for induced-fit binding within deep hydrophobic pockets of target enzymes[1].

  • The 2-Carbamoyl (-CONH2) Group: Acting as both a potent hydrogen bond donor and acceptor, the aminocarbonyl group anchors the molecule within the active site of target proteins, significantly enhancing binding affinity compared to unsubstituted analogs.

  • The 4-Chloro Substituent: The halogen atom increases the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration while simultaneously blocking metabolic oxidation at the para position, thereby extending the compound's half-life in vivo.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of the core scaffold relies on a highly efficient SNAr reaction. As a Senior Application Scientist, I emphasize that successful execution requires strict control over nucleophile generation and solvent effects.

Step-by-Step Experimental Workflow

Objective: Synthesis of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate via SNAr.

  • Phenoxide Generation:

    • Procedure: Suspend 1.0 equivalent of 2-carbamoyl-4-chlorophenol (2-hydroxy-5-chlorobenzamide) and 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) in anhydrous N,N-Dimethylformamide (DMF). Heat the mixture to 80°C for 1 hour under a nitrogen atmosphere.

    • Causality & Validation: K₂CO₃ is selected over stronger bases (like NaH) to selectively deprotonate the phenol without hydrolyzing the sensitive amide or ester groups. DMF is crucial as an aprotic polar solvent; it solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion. Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, deep yellow/orange solution, visually confirming complete phenoxide formation.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: Add 1.1 equivalents of Ethyl 2-chloronicotinate dropwise to the activated phenoxide solution. Elevate the temperature to 100–120°C and stir for 5–6 hours.

    • Causality & Validation: The electron-withdrawing ester group on the pyridine ring lowers the activation energy of the Meisenheimer complex transition state, facilitating the displacement of the chloride ion. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the highly UV-active ethyl 2-chloronicotinate spot and the emergence of a lower Rf product spot confirms reaction completion.

  • Workup and Purification:

    • Procedure: Cool the mixture to room temperature and quench by pouring into crushed ice water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

    • Causality: The ice-water quench precipitates the highly hydrophobic product while dissolving the inorganic salts and DMF, allowing for a clean biphasic separation.

SynthWorkflow N1 2-Carbamoyl-4-chlorophenol + K2CO3 N2 Deprotonation in DMF (80°C) N1->N2 Base addition N3 Phenoxide Intermediate N2->N3 Deprotonation N4 Add Ethyl 2-chloronicotinate (100-120°C) N3->N4 Electrophile addition N5 SNAr Reaction N4->N5 Heat (5-6h) N6 Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate N5->N6 -KCl / Workup

Synthetic workflow of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate via SNAr.

Divergent Biological Applications

The 2-aryloxynicotinate scaffold is a classic example of a "privileged structure," capable of binding to multiple, unrelated biological targets depending on its peripheral functionalization.

Agrochemical Pathway: Herbicidal Activity

Derivatives of 2-phenoxynicotinates are well-documented for their potent herbicidal properties. Diaryl ether structures are known to interact with Photosystem II (PS II) by blocking electron transfer, exhibiting binding affinities stronger than commercial herbicides like atrazine[1]. Furthermore, structural analogs (such as 2-phenoxynicotinanilides) act as potent inhibitors of Phytoene Desaturase (PDS) or Acetolactate Synthase (ALS), leading to the bleaching of broadleaf weeds and subsequent plant death.

Pharmaceutical Pathway: Anti-Inflammatory & Anti-Parasitic Agents

In medicinal chemistry, the ester group of the nicotinate core is frequently converted into hydrazides or sulfonamides to unlock therapeutic potential:

  • Anti-Inflammatory Agents (NSAID Alternatives): Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac cause severe gastrointestinal (GI) toxicity due to their free carboxylic acid (-COOH) group. By synthesizing N-arylidene-2-(2-phenoxyphenyl) acetohydrazide derivatives, researchers successfully mask the acidic moiety. These derivatives exhibit significant in vivo anti-inflammatory activity (up to 58% reduction in inflammation) by modulating COX/LOX pathways without the associated GI ulceration[2].

  • Anti-Leishmanial Activity: When the scaffold is derivatized into a 2-phenoxy nicotinic acid hydrazide sulfonamide, it demonstrates remarkable efficacy against Leishmania tropica. The sulfonamide moiety binds to heteroaromatic systems within the parasite, likely exerting its effect via antiacetylcholinesterase and antioxidant pathways, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.02 μg/ml[3].

BioPathway Root 2-Aryloxynicotinate Scaffold Agro Agrochemical Pathway Root->Agro Pharma Pharmaceutical Pathway Root->Pharma PDS PDS / PSII Inhibition (Herbicidal Activity) Agro->PDS COX COX/LOX Modulation (Anti-inflammatory) Pharma->COX Leish Parasite Enzyme Inhibition (Anti-leishmanial) Pharma->Leish

Divergent biological applications of 2-aryloxynicotinate derivatives in agrochemistry and pharma.

Quantitative Data Summary

The following table summarizes the structural modifications of the 2-aryloxynicotinate core and their corresponding biological impacts, providing a quick-reference guide for drug design.

Derivative ClassTarget / MechanismPrimary ApplicationKey Substituent Effects
Ethyl 2-(2-carbamoyl-4-chlorophenoxy)nicotinate Intermediate ScaffoldChemical Building BlockCore scaffold providing the V-shaped diaryl ether geometry.
Diaryl Ether Naphthoquinones Photosystem II (PS II)Broad-spectrum HerbicideHydrophobic group introduction enhances binding affinity (> atrazine)[1].
2-Phenoxynicotinic Acid Hydrazides COX/LOX ModulationAnti-inflammatoryHydrazide conversion removes free -COOH, eliminating GI toxicity[2].
2-Phenoxynicotinic Acid Sulfonamides AntiacetylcholinesteraseAnti-leishmanial (L. tropica)Sulfonamide group binds parasite heteroaromatic systems (MIC = 0.02 μg/ml)[3].

References

  • Source: acs.
  • Title: ChemScene (Page 350) @ ChemBuyersGuide.com, Inc.
  • Title: Synthesis of N-arylidene-2-(2-Phenoxyphenyl)
  • Source: ijmpes.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate in Cell Culture Assays

Chemical Profiling & Solvation Challenges Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a structurally complex small molecule characterized by a nicotinate (pyridine-carboxylate) core, an ethyl ester, and a ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Solvation Challenges

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a structurally complex small molecule characterized by a nicotinate (pyridine-carboxylate) core, an ethyl ester, and a chlorophenoxy moiety linked to an aminocarbonyl (amide) group. While the amide and pyridine nitrogen offer localized hydrogen-bonding potential, the dominant lipophilic character of the chlorobenzene ring and ethyl ester severely restricts its aqueous solubility.

Attempting to dissolve such hydrophobic compounds directly in aqueous cell culture media inevitably leads to incomplete dissolution, compound aggregation, and inaccurate dosing. Therefore, a two-tier solvation strategy—utilizing a high-dielectric organic solvent for the master stock, followed by controlled serial aqueous dilution—is mandatory to ensure experimental reproducibility.

Mechanistic Rationale for Solvent Selection

Why 100% Anhydrous DMSO?

To overcome the thermodynamic barrier of dissolving a lipophilic compound, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the universally accepted primary solvent. Its amphipathic nature allows it to solvate both the polar (amide/ester) and non-polar (chlorophenoxy) regions of the molecule. Furthermore, utilizing 100% DMSO effectively eliminates the risk of microbial contamination in the master stock, bypassing the need for filter sterilization, which often causes significant compound loss via membrane adsorption[1].

The Causality of Solvent Toxicity

While DMSO is an excellent vehicle, it is not biologically inert[2]. In mammalian cell cultures, excessive DMSO exposure alters cell membrane fluidity, induces the generation of reactive oxygen species (ROS), and can trigger apoptosis[3],[4]. To prevent solvent-induced cytotoxicity from confounding your pharmacological readouts, the final concentration of DMSO in the assay medium must be strictly maintained at ≤ 0.1% (v/v) , with an absolute upper limit of 0.5% depending on the specific cell line's tolerance[5],[6].

Quantitative Data: Physicochemical & Solvent Parameters

ParameterRecommended SpecificationMechanistic Rationale
Primary Solvent 100% Anhydrous DMSOSolvates the lipophilic core; prevents microbial growth without filtering[1].
Master Stock Concentration 10 mM to 50 mMMinimizes required storage volume; allows for high dilution factors to reduce final solvent load.
Storage Temperature -20°C (Short term) / -80°C (Long term)Prevents thermal degradation and preserves compound integrity.
Intermediate Dilution Solvent 100% DMSOStandardizes final transfer volume; prevents aqueous "solvent crash".
Final Assay DMSO Limit ≤ 0.1% v/v (Max 0.5%)Prevents solvent-induced ROS generation, altered gene expression, and cytotoxicity[5],[6].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces ambient moisture condensation, which can degrade the compound and alter the solvent's dielectric constant.

  • Reconstitution: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO directly to the vial. Vortex vigorously for 30–60 seconds.

  • Sonication (If Required): If the solution remains turbid, sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication provides the kinetic energy required to disrupt strong intermolecular crystal lattice forces that vortexing alone cannot break.

  • Aliquot & Store: Divide the 10 mM stock into single-use sterile microcentrifuge tubes to prevent freeze-thaw degradation, and store at -20°C or -80°C.

Phase 2: Serial Dilution in DMSO
  • Prepare intermediate concentration-response dilutions in 100% DMSO rather than aqueous media.

  • Causality: Diluting directly from a highly concentrated 10 mM stock into water causes localized supersaturation and a rapid "solvent crash" (precipitation). By creating a 1000x intermediate stock in DMSO for every target concentration, you ensure that the final transfer volume into the aqueous medium is always exactly 0.1% of the total volume, ensuring uniform mixing kinetics.

Phase 3: Aqueous Transfer and Assay Treatment
  • Pre-warm the cell culture medium to 37°C.

  • Add 1 µL of the appropriate DMSO intermediate stock to 999 µL of culture medium (1:1000 dilution) to achieve a final DMSO concentration of 0.1%.

  • Mix rapidly by pipetting up and down to disperse the compound before localized precipitation can occur.

  • Immediately apply the treated medium to the cell culture plates.

Workflow Visualization

Workflow Powder Lyophilized Powder Ethyl 2-[2-(aminocarbonyl)...] DMSO Reconstitution 100% Anhydrous DMSO Powder->DMSO Add Solvent Stock 10 mM Master Stock (Store at -20°C to -80°C) DMSO->Stock Vortex & Sonicate QC1 QC Check: Visual Clarity & Complete Dissolution Stock->QC1 Verify Serial Intermediate Dilution (Serial in 100% DMSO) QC1->Serial Pass Medium Aqueous Transfer (Dilute into Culture Medium) Serial->Medium 1:1000 Dilution QC2 QC Check: No Precipitation (Microscopic Inspection) Medium->QC2 Verify Assay Cell Culture Assay (Final DMSO ≤ 0.1%) QC2->Assay Pass

Workflow for the solubilization and quality control of hydrophobic compounds in cell culture assays.

Quality Control & Self-Validating Systems

To ensure the integrity of the assay, the protocol must be designed as a self-validating system:

  • Visual & Microscopic QC: Inspect the final aqueous dilution under an inverted phase-contrast microscope. The presence of micro-crystals or cloudiness indicates a solvent crash, which invalidates the concentration curve and requires immediate reformulation.

  • Vehicle Control Validation: Every assay plate must include a "Vehicle-Only" control well containing the exact final concentration of DMSO (e.g., 0.1%) but no active compound[2]. If the vehicle control exhibits reduced cell viability or altered morphology compared to an untreated (media-only) control, the assay is compromised by solvent toxicity, and the maximum allowable DMSO limit must be lowered[6].

References

  • Buruli Ulcer: A Review of In Vitro Tests to Screen Natural Products for Activity against Mycobacterium ulcerans. Thieme Medical Publishers.

  • Considering dimethyl sulfoxide solvent toxicity to mammalian cells and its biological effects. Experimental Oncology.

  • Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. Stem Cell Research & Therapy (PMC).

  • Silk Proteins as Biomaterial Additives for DMSO-Reduced Cryopreservation. International Journal of Molecular Sciences (PMC).

  • Epanorin, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells. BMC Complementary and Alternative Medicine (PMC).

  • Norglaucine hydrochloride - Properties and Handling (DMSO Toxicity Guidelines). Benchchem.

Sources

Application

Application Note: Structural Elucidation of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate using ¹H and ¹³C NMR Spectroscopy

Introduction Predicted ¹H and ¹³C NMR Spectral Data The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. These predictions are based on the analysis of the molecule's functional groups and electronic environment, referencing standard chemical shift ranges and data from structurally similar compounds. The spectra are predicted as if recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃)1.2 - 1.4Triplet (t)~7.13H
H-b (CH₂)4.2 - 4.4Quartet (q)~7.12H
H-c7.1 - 7.2Doublet of doublets (dd)J ≈ 8.5, 2.51H
H-d7.3 - 7.4Doublet (d)J ≈ 2.51H
H-e7.0 - 7.1Doublet (d)J ≈ 8.51H
H-f8.1 - 8.2Doublet of doublets (dd)J ≈ 7.5, 2.01H
H-g7.2 - 7.3Doublet of doublets (dd)J ≈ 7.5, 5.01H
H-h8.4 - 8.5Doublet of doublets (dd)J ≈ 5.0, 2.01H
-NH₂5.5 - 7.5Broad singlet (br s)-2H

Table 2: Predicted ¹³C NMR Data for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

CarbonPredicted δ (ppm)
C-1 (CH₃)~14
C-2 (CH₂)~62
C-3 (C=O, ester)~165
C-4~122
C-5~140
C-6~118
C-7~152
C-8~148
C-9~155
C-10~129
C-11~125
C-12~130
C-13~128
C-14~120
C-15 (C=O, amide)~168

Experimental Protocol for NMR Data Acquisition

This section details a standardized procedure for the preparation of a sample of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate and the subsequent acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation

  • Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without reacting with it and should have minimal interfering signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the purified solid compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), unless the solvent peak will be used as a reference.

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

2. NMR Spectrometer Setup and Data Acquisition

  • Rationale: The quality of the NMR data is highly dependent on the spectrometer's parameters. Shimming the magnetic field is essential to ensure homogeneity and obtain sharp spectral lines. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • ¹H NMR Acquisition Protocol:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition Protocol:

    • Use the same prepared sample.

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Apply a proton-decoupling pulse sequence.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

    • Acquire the FID.

3. Data Processing

  • Rationale: The raw FID data must be mathematically processed to generate the familiar frequency-domain NMR spectrum. This involves Fourier transformation, phasing, and baseline correction to produce a clean and interpretable spectrum.

  • Procedure:

    • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform on the FID to convert the time-domain signal to a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or referencing the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagrams and Visualizations

Molecular Structure and Proton Labeling

Caption: Labeled structure of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate for NMR assignment.

NMR Data Acquisition and Processing Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate Peaks reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectroscopy of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. The detailed experimental protocols are designed to enable researchers to acquire high-quality data, while the predicted spectral information offers a valuable reference for structural confirmation. The application of these methods will facilitate the unambiguous characterization of this and other novel small molecules, which is a critical step in the drug discovery and development process.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9, 643–660. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 265-284. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). Understanding ¹H-NMR and ¹³C-NMR Spectra. Scribd. [Link]

  • Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • ChemBK. (2024). Nicotinic acid 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl ester. Retrieved from [Link]

  • Boughaleb, A., Bakhouch, M., El-Yemloul, M., El-Guesmi, N., Essassi, E. M., & El-Ammari, L. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937–o938. [Link]

  • Ralph, J., & Landucci, L. (2010). NMR Database of Lignin and Cell Wall Model Compounds. U.S. Department of Agriculture, Forest Service, Forest Products Laboratory. [Link]

  • Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Tawata, S., & Eto, M. (1985). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the Faculty of Agriculture, Kyushu University, 30(1), 1-10. [Link]

  • Batuev, R. V., Lipin, D. V., Shadrin, V. M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Research Square. [Link]

  • Patsnap. (2017). Preparation method of ethyl nicotinate. Retrieved from [Link]

  • Antkowiak, W. Z., Antkowiak, R., & Bałazy, M. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-
Method

Application Note: Synthesis and Mechanistic Evaluation of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale The diaryl ether motif is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The diaryl ether motif is a privileged structural pharmacophore prevalent in numerous active pharmaceutical ingredients (APIs) and agrochemicals, often utilized to impart conformational flexibility while maintaining metabolic stability [1]. The target compound, Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate , represents a highly functionalized hetero-diaryl ether.

Strategically, the construction of this specific C–O bond is best achieved via a Nucleophilic Aromatic Substitution (SNAr) rather than transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig etherifications). The presence of the strongly electron-withdrawing ethyl ester group at the 3-position of the pyridine ring, combined with the inherent electron deficiency of the pyridine nitrogen, highly activates the 2-chloro position towards nucleophilic attack [2].

Chemoselectivity Insight (Expertise & Experience)

A critical challenge in this synthesis is chemoselectivity. The nucleophile, 5-chlorosalicylamide (2-hydroxy-5-chlorobenzamide), possesses two potential nucleophilic sites: the phenolic hydroxyl (–OH) and the primary amide (–NH₂).

  • Causality of Base Selection: The pKa of the phenol is approximately 8.5, whereas the pKa of the benzamide is >14. By utilizing a mild, insoluble inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent, the phenol is selectively deprotonated. The resulting phenoxide is a vastly superior nucleophile compared to the neutral amide, ensuring exclusive O-arylation and preventing unwanted N-arylation or polymerization [3].

Mechanistic Pathway Visualization

The SNAr reaction proceeds via a classic addition-elimination mechanism, transitioning through a negatively charged Meisenheimer complex.

SNAr_Mechanism R1 Ethyl 2-chloronicotinate (Activated Electrophile) Meisenheimer Meisenheimer Complex (Addition Intermediate) R1->Meisenheimer 90°C, Attack at C2 R2 5-Chlorosalicylamide (Pro-Nucleophile) Deprot Selective Deprotonation (K2CO3 / DMF) R2->Deprot Phenoxide Phenoxide Anion (Active Nucleophile) Deprot->Phenoxide - KHCO3 Phenoxide->Meisenheimer 90°C, Attack at C2 Product Target Diaryl Ether + KCl Meisenheimer->Product Cl- Elimination

Fig 1: Chemoselective SNAr workflow highlighting the critical deprotonation step.

Materials and Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to drive the reaction to completion while minimizing the hydrolysis of the ethyl ester.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Ethyl 2-chloronicotinate Electrophile185.611.00 eq1.856 g
5-Chlorosalicylamide Nucleophile171.581.05 eq1.801 g
Potassium Carbonate (K₂CO₃) Base (Anhydrous)138.212.00 eq2.764 g
N,N-Dimethylformamide (DMF) Solvent (Anhydrous)73.090.5 M20.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11-As needed
Brine (Sat. NaCl) Wash Solution--As needed

Note: A slight excess (1.05 eq) of the phenol is used to ensure complete consumption of the chloropyridine, as unreacted chloropyridine can co-elute during chromatography.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; intermediate checks (TLC) and specific physical observations are included to ensure the integrity of the process.

Phase 1: Reaction Assembly and Activation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylamide (1.801 g, 10.5 mmol) and anhydrous K₂CO₃ (2.764 g, 20.0 mmol).

  • Solvation: Flush the flask with inert gas (N₂ or Argon). Inject anhydrous DMF (20.0 mL).

    • Validation Check: The mixture will appear as a heterogeneous suspension. Stir at room temperature for 15 minutes to allow initial phenoxide formation (a slight color change to pale yellow may be observed).

  • Electrophile Addition: Add Ethyl 2-chloronicotinate (1.856 g, 10.0 mmol) to the stirring suspension in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 90 °C.

    • Causality: 90 °C provides sufficient thermal energy to overcome the SNAr activation barrier without causing thermal degradation of the primary amide or transesterification.

Phase 2: Monitoring and SNAr Progression
  • Reaction Monitoring: Maintain heating and stirring for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1 v/v) solvent system.

    • Validation Check: The starting material (Ethyl 2-chloronicotinate) should be completely consumed, replaced by a lower-Rf, UV-active product spot.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quenching: Once complete, remove the flask from the heat source and allow it to cool to ambient temperature. Pour the mixture into a beaker containing 100 mL of ice-cold distilled water.

    • Causality: Water crashes out the highly organic product and dissolves the inorganic salts (KCl, excess K₂CO₃) and the bulk of the DMF.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) and saturated brine (1 × 50 mL).

    • Causality: Repeated water washes are critical to remove residual DMF, which would otherwise complicate crystallization or chromatography.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate as a solid.

References

  • Bisphosphine/Nickel-Catalyzed C–O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles | Organic Letters - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions | The Journal of Organic Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis of Aromatic Compounds (Nucleophilic aromatic substitution reactions) Source: DOKUMEN.PUB URL:[Link]

Application

Guide to the Preparation and Validation of Standard Stock Solutions for Novel Analytical Compounds: A Protocol Framework Using Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate as a Case Study

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The generation of accurate, reliable, and reproducible data in drug development and analytical chemistry is fundamentally depen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The generation of accurate, reliable, and reproducible data in drug development and analytical chemistry is fundamentally dependent on the quality of the reference standards used. The preparation of standard stock solutions is a foundational laboratory technique, yet it requires meticulous attention to detail to minimize uncertainty.[1] This is particularly true when working with novel or sparsely characterized compounds such as Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, for which public data on physicochemical properties may be unavailable.

This application note provides a comprehensive, first-principles-based protocol for the preparation of standard stock solutions. It moves beyond a simple recitation of steps to explain the underlying scientific principles and quality control measures necessary to ensure that the prepared standards are fit for their intended purpose.[2] The methodologies described are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring alignment with global regulatory expectations.[3][4][5]

Introduction: The Centrality of the Reference Standard

In quantitative analysis, the reference standard is the anchor of the entire measurement process. It is a substance of known purity and concentration against which unknown samples are compared.[1] Therefore, any error or uncertainty in the preparation of the standard stock solution will propagate throughout the entire analytical workflow, directly impacting the accuracy and validity of the final reported results.

This guide uses the compound Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate as a representative example of a specific, potentially novel, or internal-use molecule. The principles and protocols detailed herein are designed to be universally applicable, especially in research and development environments where analysts are often the first to handle and characterize new chemical entities. The objective is to establish a self-validating system where the performance characteristics of the prepared standard meet the stringent requirements for its analytical application.[3]

Pre-Protocol Characterization: Foundational Knowledge

Before a primary stock solution can be prepared, a foundational understanding of the reference material is critical. For a novel compound, this involves preliminary characterization.

2.1. Purity Assessment The exact mass of the solute is a critical parameter in the concentration calculation. It is imperative to use a high-purity primary standard.[6] The purity value (typically expressed as a percentage) must be factored into the weighing calculations. If a Certificate of Analysis (CoA) is not available, purity should be determined using an appropriate high-resolution technique, such as:

  • High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD) or a UV detector set to a low wavelength (e.g., 210 nm) to detect potential impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which can determine purity against a certified internal standard.

2.2. Solubility Screening The choice of solvent is critical for ensuring the analyte is fully dissolved and remains stable in solution. A preliminary solubility screening should be performed using small, accurately weighed amounts of the compound in various high-purity (e.g., HPLC-grade) solvents.

Table 1: Example Solubility Screening Log

SolventObservation at Ambient Temp.Observation after SonicationNotes
Deionized WaterInsolubleInsolubleNot a suitable primary solvent.
MethanolPartially SolubleFully SolublePotential solvent.
AcetonitrileFully SolubleFully SolubleGood candidate solvent.
Dimethyl Sulfoxide (DMSO)Fully SolubleFully SolubleExcellent solvent, but consider compatibility with analytical method (e.g., HPLC).

2.3. Safety & Handling For a novel compound, a Safety Data Sheet (SDS) may not exist. In such cases, the compound must be treated as hazardous. All handling should be performed in a well-ventilated fume hood.[7][8] Personal Protective Equipment (PPE) is mandatory, including:

  • Safety glasses or goggles[9][10]

  • Chemical-resistant gloves (e.g., nitrile)[7][9]

  • Laboratory coat[9]

In case of exposure, follow standard first-aid measures:

  • Skin Contact: Immediately rinse with plenty of water after removing contaminated clothing.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][9]

  • Inhalation: Move the person to fresh air.[7][9]

  • Ingestion: Rinse mouth and seek medical attention.[7][9]

Protocol: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol details the gravimetric preparation of a primary stock solution. The process relies on the accurate measurement of mass and volume.[6][11][12]

3.1. Equipment and Reagents

  • Reference Standard: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (Purity ≥98%)

  • Solvent: HPLC-grade Acetonitrile (or other suitable solvent determined from solubility screening)

  • Balance: Calibrated 5-place analytical balance (readability of 0.01 mg)

  • Volumetric Flask: 10.00 mL, Class A, with stopper

  • Weighing Paper/Boat: Antistatic

  • Spatula

  • Pipettes: Calibrated pipettes for solvent transfer

  • Ultrasonic Bath

3.2. Step-by-Step Methodology

  • Calculate the Required Mass: To prepare a 1000 µg/mL (or 1 mg/mL) solution, the target mass for a 10.00 mL volume is 10.0 mg. Adjust this mass for the purity of the reference standard.

    • Formula: Mass to Weigh = (Target Concentration × Final Volume) / (Purity / 100)

    • Example (99.0% Purity): Mass = (1.0 mg/mL × 10.0 mL) / 0.990 = 10.10 mg

  • Weighing the Standard:

    • Place a clean, antistatic weighing boat on the analytical balance and tare.

    • Carefully weigh the calculated mass (e.g., 10.10 mg) of the reference standard. It is crucial to record the exact mass displayed on the balance (e.g., 10.12 mg) for the final concentration calculation.[6]

  • Quantitative Transfer:

    • Carefully transfer the weighed powder into the 10.00 mL Class A volumetric flask.

    • Using a small volume of the chosen solvent (Acetonitrile), rinse the weighing boat 2-3 times, transferring the rinsing solvent into the volumetric flask each time to ensure no material is lost.[12]

  • Dissolution:

    • Add solvent to the flask until it is approximately half-full.

    • Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume:

    • Allow the solution to return to ambient temperature if sonication was used.

    • Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[6][13]

  • Homogenization:

    • Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[13]

  • Final Concentration Calculation:

    • Use the actual mass weighed to calculate the precise concentration of the stock solution.

    • Formula: Final Concentration (µg/mL) = (Actual Mass Weighed (mg) × (Purity / 100) × 1000) / Final Volume (mL)

    • Example: (10.12 mg × 0.990 × 1000) / 10.00 mL = 1001.88 µg/mL

  • Labeling and Storage:

    • Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and analyst's initials.

    • Store the solution under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light) to minimize degradation.[14]

Protocol: Preparation of Working Standard Solutions

Working solutions for calibration curves are typically prepared by serial dilution from the primary stock solution.[11][13]

4.1. Example: Preparing a 10.0 µg/mL Working Standard

  • Allow the primary stock solution (1001.88 µg/mL) to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL (0.100 mL) of the stock solution into a 10.00 mL Class A volumetric flask.

  • Dilute to the calibration mark with the same solvent used for the stock solution.

  • Stopper and invert 15-20 times to mix thoroughly.

  • Calculate the final concentration: (1001.88 µg/mL × 0.100 mL) / 10.00 mL = 10.02 µg/mL .

Workflow Visualization and Quality Assurance

The entire process, from material receipt to a validated working solution, can be visualized as a systematic workflow. This workflow incorporates quality control checks to ensure the "fitness for purpose" of the standard, a core principle of analytical procedure validation.[2]

G cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution & Validation A Receive Compound (Ethyl 2-[2-(aminocarbonyl)-4- chlorophenoxy]nicotinate) B Review/Determine Purity (e.g., CoA, HPLC, qNMR) A->B C Perform Solubility Screening B->C D Review/Establish Safety Procedures (SDS) C->D E Calculate Mass (Correct for Purity) D->E Proceed if Safe & Characterized F Weigh Compound (Analytical Balance) E->F G Quantitative Transfer & Dissolution F->G H Dilute to Volume (Class A Volumetric Flask) G->H I Calculate Final Concentration H->I J Prepare Working Standards (Serial Dilution) I->J Use Validated Stock Solution K Analytical Method Validation (ICH Q2/USP <1225>) - Linearity - Accuracy - Precision J->K L Store & Document (2-8°C, Protected from Light) K->L

Figure 1: Standard Solution Preparation and Validation Workflow.

5.1. Validation of the Standard The prepared standard's suitability must be confirmed. According to ICH and USP guidelines, key performance characteristics to evaluate include:[4][15]

  • Linearity and Range: A calibration curve should be generated using a series of dilutions from the stock standard. The response should be linear over the intended analytical range, typically with a coefficient of determination (r²) > 0.995.

  • Accuracy: This can be assessed by preparing a second stock solution independently and comparing the analytical results of a mid-range concentration standard prepared from both stocks. The results should agree within a pre-defined tolerance (e.g., ±2.0%).

  • Precision: Repeatability can be assessed by injecting the same standard multiple times (n=6), with the relative standard deviation (RSD) of the response typically required to be <2.0%.

Conclusion

The preparation of an accurate standard stock solution is a critical prerequisite for any quantitative analytical procedure. By adopting a systematic approach that begins with material characterization and incorporates principles of metrology (the science of measurement), researchers can establish a high degree of confidence in their analytical results. The protocols and quality checks detailed in this note provide a robust framework for handling novel compounds like Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, ensuring that the resulting standards are accurate, reliable, and fit for their intended purpose in a regulated drug development environment.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved March 19, 2026, from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved March 19, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved March 19, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 19, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 19, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved March 19, 2026, from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved March 19, 2026, from [Link]

  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News. Retrieved March 19, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 19, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 19, 2026, from [Link]

  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog - Buy Chemicals Online. Retrieved March 19, 2026, from [Link]

  • How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online. Retrieved March 19, 2026, from [Link]

  • How to Make a Standard Solution – HSC Chemistry. (n.d.). Science Ready. Retrieved March 19, 2026, from [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • Safety Data Sheet. (2023, April 24). KISHIDA CHEMICAL CO., LTD. Retrieved March 19, 2026, from [Link]

  • SAFETY DATA SHEET Ethyl Nicotinate. (n.d.). Synerzine. Retrieved March 19, 2026, from [Link]

  • SAFETY DATA SHEET - Ethyl nicotinate. (2025, September 15). ThermoFisher Scientific. Retrieved March 19, 2026, from [Link]

  • ETHYL NICOTINATE. (n.d.). Ataman Kimya. Retrieved March 19, 2026, from [Link]

  • 2-(2-(4-Chlorophenoxy)-2-methylpropionyloxy)ethyl nicotinate hydrochloride. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. (n.d.). The Good Scents Company. Retrieved March 19, 2026, from [Link]

  • Nicotinic acid 2-[2-(4-chlorophenoxy)-2-methylpropionyloxy]ethyl ester. (2024, April 9). ChemBK. Retrieved March 19, 2026, from [Link]

  • Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 19, 2026, from [Link]

  • Bis(2-ethoxyethyl) ether - Substance Information. (2023, June 9). ECHA - European Union. Retrieved March 19, 2026, from [Link]

Sources

Method

Application Note: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate in Advanced Pharmaceutical Synthesis

Executive Summary & Chemical Profile Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (EACN) is a highly versatile, privileged diaryl ether scaffold utilized in the development of targeted therapeutics, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (EACN) is a highly versatile, privileged diaryl ether scaffold utilized in the development of targeted therapeutics, particularly in the design of novel kinase inhibitors and allosteric modulators. Diaryl ethers are ubiquitous in pharmaceutically relevant compounds, including blockbuster oncology drugs like Sorafenib and Tafenoquine[1].

The structural architecture of EACN offers orthogonal reactivity that is highly prized by medicinal chemists:

  • The Diaryl Ether Core : Provides the necessary conformational flexibility to navigate complex protein binding pockets (such as kinase hinge regions) while maintaining high chemical stability[2].

  • The Ethyl Nicotinate Moiety : The ethyl ester at the C3 position of the pyridine ring is not merely a protecting group; it is a crucial electron-withdrawing moiety. It historically activates the C2 position, facilitating the initial construction of the diaryl ether linkage via Nucleophilic Aromatic Substitution (SNAr) between a 2-halonicotinate and a substituted phenol[3].

  • The 2-Carbamoyl-4-chlorophenoxy Group : The primary amide serves as a potent hydrogen bond donor/acceptor, while the para-chloro substituent enhances lipophilicity and metabolic stability.

This application note details the validated protocols for divergently functionalizing EACN to generate diverse chemical libraries.

Mechanistic Insights & Experimental Causality

When utilizing EACN as an intermediate, the primary synthetic challenge is achieving chemoselective transformations. The molecule possesses two carbonyl centers susceptible to nucleophilic attack: the ethyl ester and the primary amide.

Ester Hydrolysis Dynamics: Nicotinate esters are highly susceptible to hydroxide-catalyzed hydrolysis, with degradation rates accelerating significantly under alkaline conditions[4]. However, employing harsh basic conditions (e.g., refluxing NaOH) risks concurrent hydrolysis of the primary amide into a carboxylic acid, destroying the compound's hydrogen-bonding pharmacophore. Therefore, achieving chemoselectivity requires a finely tuned, mild saponification environment.

Diaryl Ether Stability: Fortunately, the diaryl ether bond is robust under both standard saponification and amidation conditions. This stability allows for aggressive late-stage functionalization, such as dehydrative cyclizations, without risking the cleavage of the ether linkage[2].

Experimental Protocols

Protocol 1: Chemoselective Saponification to the Free Acid

Objective: Hydrolyze the ethyl ester to yield 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinic acid without disrupting the primary amide.

  • Step 1: Solvation. Dissolve EACN (3.21 g, 10.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (40 mL) at 25°C.

    • Causality: THF effectively solubilizes the organic starting material, while water dissolves the inorganic base. The initially biphasic mixture will become homogeneous as the reaction proceeds, serving as a visual indicator of conversion.

  • Step 2: Base Addition. Add Lithium Hydroxide monohydrate (LiOH·H2O) (0.63 g, 15.0 mmol, 1.5 eq) portion-wise. Stir the reaction at ambient temperature for 4–6 hours.

    • Causality: LiOH is specifically selected over NaOH or KOH. The lithium counterion provides a milder, more controlled nucleophilic attack by the hydroxide ion, ensuring the sterically hindered, less electrophilic primary amide remains fully intact.

  • Step 3: In-Process Validation. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material ( Rf​≈0.55 ) will disappear, replaced by a baseline spot representing the highly polar lithium carboxylate salt.

  • Step 4: Workup & Isolation. Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C. Slowly acidify with 1M HCl to pH 3.

    • Self-Validating Workup: Acidification neutralizes the carboxylate. The resulting free nicotinic acid loses its ionic charge and, being insoluble in cold water, rapidly precipitates. Filter the white solid, wash with cold water, and dry under high vacuum.

Protocol 2: HATU-Mediated Amide Coupling for Library Generation

Objective: Couple the intermediate nicotinic acid with diverse amines to generate diaryl ether amide libraries (putative kinase inhibitors).

  • Step 1: Pre-Activation. In an oven-dried flask under nitrogen, dissolve the free nicotinic acid (0.29 g, 1.0 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 eq) and HATU (0.46 g, 1.2 eq). Stir for 15 minutes.

    • Causality: The nicotinic acid is sterically hindered by the adjacent bulky phenoxy group. Standard carbodiimides (like EDC) suffer from slow kinetics here. HATU rapidly forms a highly reactive 7-azabenzotriazole (O-At) active ester, overcoming steric bulk. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated intermediate.

  • Step 2: Amine Addition. Add the target primary or secondary amine (1.1 eq) and stir at 25°C for 12 hours.

  • Step 3: In-Process Validation. Monitor via LC-MS. The reaction is complete when the mass of the free acid ( [M−H]− 291.0) is entirely replaced by the target amide's [M+H]+ peak.

  • Step 4: Workup. Quench the reaction with saturated aqueous NaHCO3​ (15 mL) and extract with EtOAc (3 x 15 mL).

    • Self-Validating Workup: The mildly basic aqueous quench effectively partitions unreacted free acid and water-soluble HATU byproducts (such as HOAt) into the aqueous layer, leaving the highly pure target amide in the organic phase.

Protocol 3: Dehydrative Transformation to a Nitrile Scaffold

Objective: Convert the 2-carbamoyl group into a 2-cyano group to alter the scaffold's electronics and binding profile.

  • Step 1: Dehydration. Suspend EACN (1.0 mmol) in Phosphorus Oxychloride ( POCl3​ ) (3 mL). Heat to 80°C for 2–4 hours.

    • Causality: POCl3​ acts dually as the solvent and the dehydrating agent. It activates the amide carbonyl oxygen, facilitating a highly efficient elimination of water to form the nitrile.

  • Step 2: Validation & Isolation. Carefully quench the cooled reaction mixture by pouring it over crushed ice to safely hydrolyze excess POCl3​ . Extract with Dichloromethane. Verify success via IR spectroscopy (appearance of a sharp C≡N stretch at ∼2220 cm−1 and disappearance of N-H stretches at 3400 cm−1 ).

Validation Metrics and Yield Summary

The following table summarizes the quantitative data and analytical markers expected when executing the protocols above.

ProtocolTarget DerivativeExpected YieldTarget Purity (HPLC)Key Analytical Marker
1. Saponification Nicotinic Acid Intermediate92–95%>98%TLC: Baseline spot; ESI-MS: [M−H]− 291.0
2. Amide Coupling Diaryl Ether Amide Library75–85%>95%LC-MS: [M+H]+ of target; absence of acid
3. Dehydration 2-Cyano Phenoxy Ester80–88%>95%IR: Sharp peak at 2220 cm−1 ( C≡N )

Synthetic Workflow Visualization

EACN_Workflow EACN Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate Sap Protocol 1: Saponification (LiOH, THF/H2O) EACN->Sap Hydrolysis Cyc Protocol 3: Dehydration (POCl3) EACN->Cyc Dehydration Acid Nicotinic Acid Intermediate Sap->Acid Acidification Amide Protocol 2: Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide Activation Kinase Diaryl Ether Amide Library (Kinase Inhibitors) Amide->Kinase Diversification Fused 2-Cyano Phenoxy Scaffold Cyc->Fused Nitrile Formation

Figure 1: Divergent synthetic workflows for EACN, highlighting saponification and cyclization.

References[3] Recent Progress in Diaryl Ether Synthesis. thieme-connect.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ9U0NDL_RHKnTSMJ71XOCqMUmUtNpt7D02uxpbORcgbuY-0YCFOciCO-R8689uJmWehYv4kk4Q5xPYW-a2RqMyyQqQhHP0Z6U23N96f71u9XDXpmi5uheMJV-KSFX6XTXKWtQz4je3ete8uDzfvjZU3iPDs2pGzazuf0OheuFaVFCJqU0lobrkg==[1] Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtQ9gJoiwd-dowZiUA-85F1D5tx9u1aoNN4wdyEEoekkCiAlQu1Pv71wp5DBZwhPo_BSFPVNZ7lUcsuJZ9-jVzCW9MIRn69HAzjEmLG3JFmcIdSsFmdmOdDqMwQ9zRC5KoIkVB44=[2] Diaryl ether synthesis by etherification (arylation). organic-chemistry.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEQkjBbaFUSoBbuwal0X7CAahbsfZIJ1XFu1gIsZWEKvxSxiMFrVEY_OeSe15TRgJCQGhYsGMe7VUEcDUYMURNK44EuLAYpDEeEv-7HsERv0TD1PIzNFlqizXJijr2AUWD7n7o75wWPSOWxAa2TsETKs4Gxnagn6EN2g==[4] Isopropyl nicotinate | 553-60-6 - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFLYgucIohVu4ln288udaR6TCSyHtnVoi1bb-aSxUOh4mTomkK9A0u4rwXFNrOA7agfqXKaGw-MunuZM72t3wwIYMqZpUtxllRzBQywCawRbh5fiEjcxRLJDR9ZvRUD38jIHQ=

Sources

Application

High-Throughput Screening (HTS) Assay Protocols for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Introduction & Structural Rationale As a Senior Application Scientist, designing a High-Throughput Screening (HTS) protocol requires moving beyond generic templates and tailoring the assay to the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist, designing a High-Throughput Screening (HTS) protocol requires moving beyond generic templates and tailoring the assay to the specific physicochemical properties of the target molecule. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate presents a unique set of structural features that dictate our experimental approach:

  • The Chlorophenoxy Moiety : This halogenated aromatic ether drives high lipophilicity, which often increases target affinity but simultaneously raises the risk of colloidal aggregation and non-specific protein binding in aqueous buffers[1].

  • The Aminocarbonyl (Amide) Group : Acts as a critical hydrogen bond donor/acceptor, essential for specific target docking.

  • The Ethyl Nicotinate (Ester) Core : This acts as a classic permeability enhancer (prodrug strategy). However, it is highly susceptible to cleavage by intracellular esterases, meaning the active species in vivo may actually be the hydrolyzed nicotinate acid.

To account for these variables, we must deploy a self-validating HTS cascade . Relying on a single biochemical assay is insufficient, as it cannot model intracellular prodrug cleavage. Conversely, relying solely on a cell-based assay obscures direct target engagement. Our protocol synthesizes a cell-free Time-Resolved FRET (TR-FRET) assay to confirm direct stoichiometric binding, followed by a High-Content Screening (HCS) phenotypic assay to validate cellular permeability and metabolic activation.

Experimental Design: A Self-Validating HTS Cascade

To ensure absolute trustworthiness in our hit validation, the workflow is designed to automatically filter out Pan-Assay Interference Compounds (PAINS) and optical artifacts[2],[3].

HTS_Workflow Prep Compound Library Prep (Acoustic Dispensing) Primary Primary TR-FRET Screen (384-well) Prep->Primary Counterscreen Autofluorescence Counterscreen Primary->Counterscreen Active Hits CellAssay High-Content Phenotypic Screen (Cell Permeability & Efficacy) Counterscreen->CellAssay Non-Interfering Hits Hit Validated Lead Compound CellAssay->Hit In Vivo Efficacy

High-throughput screening triage workflow from compound preparation to hit validation.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality & Rationale: Standard fluorescence intensity assays are highly susceptible to interference from colored or autofluorescent compounds[4]. Because our target compound contains a dense, conjugated diaryl ether system, it poses a high risk of optical quenching. TR-FRET introduces a microsecond time delay before signal integration, allowing short-lived background fluorescence to decay while the long-lived lanthanide (Europium) signal persists. Furthermore, we mandate the use of acoustic dispensing to prevent the lipophilic compound from adsorbing onto plastic pipette tips.

Step-by-Step Methodology:
  • Assay Buffer Preparation: Prepare the binding buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Crucial Addition: Add 0.01% Triton X-100. Causality: The lipophilic chlorophenoxy group can induce the formation of colloidal aggregates that non-specifically sequester the target protein, yielding false-positive inhibition[1]. The non-ionic detergent disrupts these micelles.

  • Acoustic Compound Dispensing: Use an Echo 555 Acoustic Dispenser to transfer 50 nL of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (from a 10 mM DMSO stock) into a 384-well low-volume ProxiPlate. Causality: This minimizes the final DMSO concentration to 0.5% (v/v), preventing solvent-induced protein denaturation while ensuring accurate nanoliter transfer.

  • Target Addition: Dispense 5 µL of the target protein complex tagged with a Europium (Eu)-labeled antibody (Donor fluorophore).

  • Tracer Addition: Dispense 5 µL of the fluorescent tracer ligand (Acceptor, e.g., Alexa Fluor 647) at its predetermined Kd​ concentration.

  • Incubation: Seal the plate to prevent evaporation and incubate for 60 minutes at room temperature in the dark to achieve binding equilibrium.

  • Detection: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX). Settings: Excitation at 337 nm, Emission at 620 nm (Donor) and 665 nm (Acceptor). Delay time: 50 µs; Integration time: 400 µs. Calculate the TR-FRET ratio (665 nm / 620 nm).

TR_FRET Excitation Laser Excitation (337 nm) Donor Europium Donor (Anti-Target Ab) Excitation->Donor Energy Target Target Protein Complex Donor->Target Binds Acceptor Acceptor Fluorophore (Tracer Ligand) Donor->Acceptor FRET (Vehicle) Target->Acceptor Tracer Binds Compound Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate Compound->Target Competes with Tracer NoEmission Loss of FRET (615 nm only) Compound->NoEmission Displaces Acceptor Emission TR-FRET Emission (665 nm) Acceptor->Emission High Signal

Mechanism of TR-FRET competitive binding assay for evaluating compound affinity.

Protocol 2: High-Content Screening (HCS) Phenotypic Assay

Causality & Rationale: A cell-free assay cannot confirm if the ethyl ester prodrug successfully permeates the cell membrane and undergoes esterase-mediated hydrolysis to the active nicotinate acid. HCS provides standardized, multiparametric single-cell data to validate physiological efficacy and rule out generalized cytotoxicity[5].

Step-by-Step Methodology:
  • Cell Seeding: Seed the target cell line at 2,000 cells/well in a 384-well CellCarrier Ultra microplate using an automated liquid handler. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Acoustically dispense the compound to achieve a 10-point dose-response curve (10 µM down to 0.3 nM). Include 0.5% DMSO as a vehicle control. Incubate for 24 hours.

  • Fixation & Permeabilization: Aspirate media and fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Multiplex Staining: Stain cells with Hoechst 33342 (nuclear morphology/viability), Phalloidin-Alexa488 (cytoskeletal integrity), and a target-specific primary antibody followed by an Alexa647-conjugated secondary antibody. Causality: Multiplexing allows us to simultaneously measure specific target engagement (Alexa647) while counterscreening for non-specific cytotoxicity (nuclear condensation via Hoechst).

  • Automated Imaging & Analysis: Image the plate using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Capture 4 fields of view per well. Use automated image analysis software to quantify target marker intensity strictly within the boundaries of viable cells.

Data Analysis & Quality Control

A protocol is only as trustworthy as its statistical rigor. All plates must pass strict acceptance criteria based on the [6]. The Z'-factor is the gold standard for evaluating HTS assay robustness, assessing the separation between the positive control (fully inhibited) and negative control (vehicle) bands while factoring in data variance[6],[7].

HTS Quality Control Metrics & Acceptance Criteria
MetricTarget ThresholdCausality / Rationale
Z'-Factor > 0.5Ensures statistical separation between positive and negative controls, confirming the assay is screen-ready[6].
Signal-to-Background (S/B) > 3.0Guarantees the assay window is robust against background noise and instrument fluctuation[7].
Coefficient of Variation (%CV) < 10%Confirms well-to-well and plate-to-plate liquid handling reproducibility[6].
DMSO Tolerance ≤ 1.0% (v/v)Prevents target protein denaturation while maintaining the solubility of the lipophilic compound.
IC₅₀ Hill Slope 0.5 to 2.0Steeper slopes (>2.0) indicate potential compound aggregation, PAINS behavior, or non-specific binding[1].

References

  • NIH Assay Guidance Manual: HTS Assay Validation. National Center for Advancing Translational Sciences (NCATS). Provides the authoritative statistical thresholds (Z'-factor, %CV) required for validating high-throughput screening assays. URL:[Link]

  • New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Baell, J. B., & Holloway, G. A. (2010). Journal of Medicinal Chemistry, 53(7), 2719-2740. The foundational text on identifying and filtering out nuisance compounds and optical artifacts in HTS. URL:[Link]

  • Standardization of High Content Imaging and Informatics. Society for Laboratory Automation and Screening (SLAS). Details the necessary standardizations and controls required to validate cell-based phenotypic HCS assays. URL:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Explains the causality behind choosing TR-FRET over standard absorbance/fluorescence to prevent compound interference. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate in DMSO

Technical Support Center Topic: Troubleshooting Poor Solubility of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Troubleshooting Poor Solubility of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Technical Support

Introduction

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a complex organic molecule incorporating an ethyl ester, a nicotinate core, an amide, and a chlorophenoxy moiety. This combination of functional groups results in a molecule with significant lipophilicity and potential for strong crystal lattice energy, making it a challenging compound to dissolve. While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, issues such as precipitation, incomplete dissolution, and instability in solution are frequently encountered with structurally complex molecules.[1][2]

This guide provides a systematic, in-depth approach to troubleshooting and resolving solubility issues with this compound in DMSO. It is designed to move beyond simple procedural steps, offering explanations of the underlying physicochemical principles to empower you to make informed decisions in your experimental workflow.

Section 1: Quick Reference Troubleshooting Table

For experienced researchers, this table provides a high-level summary of common issues and immediate actions. For detailed explanations and protocols, please refer to the corresponding FAQ sections.

Observed IssueProbable Cause(s)Recommended First Action(s)
Compound fails to dissolve upon initial preparation. 1. Solvent quality (water contamination). 2. Insufficient mechanical energy. 3. Compound is in a highly stable crystalline form.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Apply gentle heating (30-40°C) and sonication. 3. See FAQ 1 & 2 .
Solution is hazy or contains visible particulates. 1. Incomplete dissolution. 2. Presence of insoluble impurities in the compound powder.1. Continue sonication/warming. 2. If solubility does not improve, consider micro-filtration (use with caution as it may lower the effective concentration).
Compound dissolves but precipitates after storage (hours/days). 1. Solution was supersaturated. 2. Water absorption into DMSO during storage. 3. Crystallization induced by freeze-thaw cycles.1. Store aliquots in tightly sealed vials with desiccant. 2. Minimize freeze-thaw cycles. 3. See FAQ 3 .
Precipitation occurs immediately upon dilution into aqueous buffer/media. 1. Compound has extremely low aqueous solubility. 2. Rapid change in solvent polarity ("crashing out").1. Perform serial dilutions in 100% DMSO first. 2. Add the final DMSO stock to the aqueous buffer dropwise while vortexing. 3. Consider using a co-solvent in the final buffer. 4. See FAQ 4 .

Section 2: Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve solubility challenges. Follow the decision points to identify the optimal strategy for your situation.

G start Initial Observation: Poor Solubility of Compound in DMSO q1 Is the DMSO from a fresh, newly-opened, anhydrous-grade bottle? start->q1 p1 ACTION: Discard old solvent. Use fresh, anhydrous DMSO. (See FAQ 2 for details on water effects) q1->p1 No q2 Have you applied both sonication and gentle warming (30-40°C)? q1->q2 Yes p1->q2 p2 ACTION: Follow Protocol 1: Standard Dissolution. (Vortex, sonicate for 10-15 min, warm gently) q2->p2 No q3 Did the compound dissolve? q2->q3 Yes p2->q3 p3 ISSUE: Precipitation upon dilution in aqueous buffer? q3->p3 Yes, fully dissolved e2 ADVANCED TROUBLESHOOTING: Consider compound purity/polymorphism. Contact supplier for solubility data. q3->e2 No, still insoluble p4 ACTION: Follow Protocol 3: Stepwise Dilution. If issue persists, see Protocol 4: Co-solvents. p3->p4 Yes p5 ISSUE: Precipitation during storage? p3->p5 No e1 SUCCESS: Compound is fully dissolved and stable. p4->e1 p6 ACTION: Follow Protocol 2: Best Practices for Storage. (Aliquot, minimize freeze-thaw, use desiccant) p5->p6 Yes p5->e1 No p6->e1

Caption: Systematic workflow for troubleshooting compound solubility in DMSO.

Section 3: Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: Why isn't my compound dissolving in DMSO, even with vigorous vortexing?

Answer: Simple vortexing at room temperature is often insufficient to overcome the two main energy barriers to dissolution: solvation energy and crystal lattice energy.[3] For a complex molecule like Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, which likely forms a stable, ordered crystal structure, significant energy input is required to break apart the solute-solute interactions within the crystal lattice.[4] Furthermore, the solvent (DMSO) molecules must then arrange themselves around the solute molecule to form a stable solution. Physical methods like sonication and gentle heating provide the necessary energy to overcome these barriers.

Protocol 1: Standard Protocol for Enhanced Dissolution

This protocol employs standard laboratory techniques to maximize the chances of dissolution.

  • Preparation: Weigh the desired amount of the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes. This process uses ultrasonic waves to create and collapse microscopic bubbles, a phenomenon known as cavitation, which provides intense local energy to break apart solid particles and enhance solvent-solute interaction.

  • Gentle Warming: If the compound is still not fully dissolved, place the vial in a water bath or heating block set to 30-40°C for 5-10 minutes. Caution: Do not overheat, as excessive heat can degrade some compounds. DMSO itself is thermally stable well above this temperature range.[5][6]

  • Final Mixing & Inspection: Remove the vial, vortex again for 1 minute, and visually inspect for any remaining solid material against a bright light. Repeat steps 4-5 if necessary.

Q2: Does the quality and age of my DMSO really matter that much?

Answer: Absolutely. This is one of the most common and overlooked causes of solubility failure. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Even a small percentage of water can dramatically alter the solvent properties of DMSO, reducing its ability to dissolve large, lipophilic compounds.[7] Water introduces strong hydrogen bonding networks that can effectively "cage" the DMSO, making it more difficult for it to interact with and solvate the compound.[9] This effect is particularly pronounced for compounds that rely on DMSO's aprotic nature for dissolution.

Furthermore, water contamination significantly lowers the freezing point of DMSO and increases the probability of your compound crystallizing out of solution during freeze-thaw cycles.[7] An initially clear solution made with "wet" DMSO may appear fine, but upon freezing and re-thawing, the compound can precipitate into a more stable, less soluble crystalline form that will not easily redissolve.[10]

Data Presentation: Impact of Water on DMSO Properties

% Water in DMSO (by weight)Freezing Point (°C)Qualitative Effect on Lipophilic Compound Solubility
0%18.5Optimal
10%~2.5Significantly Reduced
20%~ -10Poor
33%~ -73 (Eutectic)Very Poor
Data synthesized from information regarding the freezing point depression of DMSO-water mixtures.[7]

Best Practice: Always use DMSO from a bottle that is as new as possible, preferably one with a septum cap to allow removal with a syringe without exposing the bulk solvent to air. Use smaller-volume bottles to minimize the time they are in use.

Q3: The compound dissolved perfectly but precipitated after I stored it at -20°C. What happened?

Answer: This common issue typically stems from two phenomena: supersaturation and crystallization.

  • Supersaturation: It is possible to create a supersaturated solution, especially when using heat to aid dissolution. This is a thermodynamically unstable state where the concentration of the solute is higher than its equilibrium solubility.[7] While it may appear stable for a short time (a "metastable" zone), disturbances like temperature changes (freezing), the presence of seed crystals (impurities), or water absorption can trigger rapid precipitation.[7]

  • Crystallization & Polymorphism: Compounds can exist in different solid-state forms called polymorphs, which have different crystal structures and, consequently, different solubilities. Often, a compound will dissolve from an amorphous or less-stable crystalline form, but over time in solution, it can re-precipitate into a more thermodynamically stable, and significantly less soluble, crystalline form.[10] Freeze-thaw cycles provide the energy and time for this molecular rearrangement to occur, which is why precipitation is often seen after storage.[11]

Protocol 2: Best Practices for Stock Solution Storage

To maintain the integrity and solubility of your stock solution over time:

  • Aliquot: Once the compound is fully dissolved, immediately divide the stock solution into smaller, single-use aliquots in tightly-sealing vials (e.g., cryovials). This is the most effective way to minimize freeze-thaw cycles.[12]

  • Seal Tightly: Ensure vial caps are secure to prevent atmospheric moisture from entering. For long-term storage, consider wrapping the cap threads with parafilm.

  • Proper Storage: Store aliquots at -20°C or -80°C.

  • Thawing: When you need to use an aliquot, thaw it completely at room temperature and vortex thoroughly before opening to ensure any micro-precipitates are redissolved. Allow the vial to come to room temperature before opening to prevent condensation of atmospheric water into the cold solution.

Q4: My compound stock is clear in 100% DMSO, but it turns into a milky suspension when I add it to my cell culture media. How do I fix this?

Answer: This is a classic solubility problem known as "crashing out." Your compound is soluble in the organic solvent (DMSO) but insoluble in the aqueous environment of your assay buffer or media.[13][14][15] When you rapidly introduce the DMSO stock into the aqueous solution, the local concentration of the compound far exceeds its aqueous solubility limit, causing it to precipitate. The key is to control the dilution process and, if necessary, modify the final solution to help keep the compound dissolved.

Protocol 3: Stepwise Dilution Protocol for Aqueous Assays

This method prevents the compound from experiencing abrupt solvent polarity changes.

  • Prepare Serial Dilutions in 100% DMSO: First, perform any necessary serial dilutions of your high-concentration stock solution using 100% DMSO as the diluent. This ensures that you are always handling a clear solution.[16] For example, to get from a 10 mM stock to a 1 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Calculate Final Dilution: Determine the dilution factor needed to get from your final DMSO stock to the desired concentration in your assay. Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[12]

  • Perform Final Dilution: Add the small volume of your final DMSO stock directly into the full volume of your aqueous buffer or media (not the other way around). Pipette the DMSO stock directly into the liquid and immediately vortex or mix vigorously to promote rapid dispersion. This avoids creating localized areas of high compound concentration that can initiate precipitation.

Protocol 4: Using Co-solvents to Maintain Aqueous Solubility

If stepwise dilution is insufficient, a co-solvent can be used to increase the solubilizing power of the final aqueous solution.

  • Select a Co-solvent: Common biocompatible co-solvents include PEG 400 (polyethylene glycol 400), propylene glycol, or non-ionic surfactants like Tween® 80 or Pluronic® F-68.[12][17]

  • Prepare Modified Buffer: Prepare your assay buffer or media containing a small percentage of the chosen co-solvent (e.g., 1-5%). You must determine the compatibility of this modified buffer with your specific assay.

  • Test for Improvement: Repeat the final dilution step from Protocol 3, adding your DMSO stock to the new co-solvent-containing buffer.

  • Control Experiment: Crucially , you must run a parallel vehicle control containing the exact same final concentrations of both DMSO and the co-solvent to ensure that the solvent system itself does not affect your experimental results.[18]

References

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. International Scholarly Research Notices, 2012, 195727.
  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.
  • Alhayyan, A. M., Alazmi, A. H., Albayabi, M. S. S., Al Nass, A. A. M., Alhafufi, H. R. I., Alanezi, M. T. T., Al-Mutawa, B. A. S., Alanazi, A. S. F., Al fadan, A. S., Alanazi, N. L., Alanazi, A. A. A., Alameer, A. I., & Alshammari, A. D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11.
  • Wagner, B. K., Gilbert, T. J., Bro-sor, K. M., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 8(4), 489-496.
  • Lounnas, V., Ritschel, T., Kelder, J., McGuire, R., Bywater, R. P., & Foloppe, N. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • Ziath Ltd. Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Laflin, P., & Taylor, P. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of Biomolecular Screening, 10(6), 595–600.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715.
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. (2007). DMSO Physical Properties. [Link]

  • Quora. What is the solubility of DMSO in water? [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • Kitchens, C. L., et al. (2014). Clustering and Solvation of Cobalt Nanostructures in Dimethyl Sulfoxide.
  • Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Comitani, F., et al. (2015). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • Ataman Kimya. ETHYL NICOTINATE. [Link]

  • FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

  • MP Biomedicals. TECHNICAL INFORMATION - Dimethyl Sulfoxide. [Link]

  • PubChem. Ethyl 2-(2-chlorobenzylidene)-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. [Link]

  • Centers for Disease Control and Prevention. (2013). 2,4-Dichlorophenoxyacetic Acid. [Link]

Sources

Optimization

Preventing thermal degradation of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate during storage

Active Compound: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Welcome to the Technical Support Center. This guide is engineered for drug development professionals, formulation scientists, and analytical chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Active Compound: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals, formulation scientists, and analytical chemists tasked with stabilizing Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. Due to its unique structural moieties, this compound is highly susceptible to specific thermal and hydrolytic degradation pathways during storage and high-energy processing.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of the compound. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate contains two highly reactive functional groups separated by a phenoxy ether linkage: an electrophilic ethyl ester (on the nicotinate core) and a nucleophilic primary amide (the aminocarbonyl group).

When subjected to thermal stress or ambient moisture, the molecule undergoes two primary degradation pathways:

  • Thermally-Induced Intramolecular Cyclization: Heat increases the kinetic energy of the molecule, allowing it to overcome the activation energy barrier for transamidation. The nitrogen of the primary amide acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This proximity-driven reaction expels ethanol (a loss of 46 Da) and forms a rigid, fused tricyclic macrolactam [4].

  • Moisture-Accelerated Hydrolysis: In the presence of high relative humidity (RH), both the ester and amide groups are vulnerable to nucleophilic attack by water. The ester hydrolyzes to a nicotinic acid derivative and ethanol, while the amide hydrolyzes to a carboxylic acid and ammonia. This is a well-documented phenomenon where derivatives of carboxylic acids, such as esters and amides, undergo rapid hydrolysis under environmental stress [3].

These vulnerabilities dictate that any high-energy processing—such as hot melt extrusion (HME) or sonication—must be strictly regulated. Precise temperature control is mandatory to prevent thermal degradation of active pharmaceutical ingredients during formulation [1, 2].

Visualizing the Degradation Pathways

DegradationPathway API Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Thermal Thermal Stress (>40°C) Processing (e.g., HME) API->Thermal Inadequate Temp Control Moisture Moisture Ingress (High RH) API->Moisture Permeable Packaging Cyclization Intramolecular Transamidation (Nucleophilic Attack) Thermal->Cyclization Overcomes Activation Energy Hydrolysis Ester / Amide Hydrolysis (Water Attack) Thermal->Hydrolysis Accelerates Kinetics Moisture->Hydrolysis Catalyzes Breakdown Degradant1 Tricyclic Macrolactam (Mass Loss: -46 Da / EtOH) Cyclization->Degradant1 Degradant2 Carboxylic Acid Derivatives (+ NH3, + EtOH) Hydrolysis->Degradant2

Fig 1: Thermal and hydrolytic degradation pathways of the target API.

Troubleshooting FAQs

Q: During accelerated stability testing (40°C/75% RH), LC-MS analysis shows a major unknown impurity with a mass reduction of exactly 46 Da. What is this? A: A mass loss of 46 Da corresponds to the expulsion of one molecule of ethanol. This is the hallmark signature of intramolecular cyclization . The thermal stress of the 40°C environment provides enough energy for the primary amide to attack the ethyl ester, forming a cyclic degradant. To mitigate this, storage temperatures must be maintained below 25°C.

Q: We are observing an unexplained pressure buildup in our sealed storage vials alongside a drop in API assay percentage. What is causing the off-gassing? A: This indicates hydrolytic degradation . If the API was packaged with residual moisture, the ester and amide groups will hydrolyze over time. The hydrolysis of the ethyl ester releases ethanol vapor, and the hydrolysis of the amide releases ammonia gas. The combined vapor pressure of these byproducts causes the pressure buildup. Ensure the API is thoroughly desiccated prior to sealing.

Q: Can we use Hot Melt Extrusion (HME) to formulate this compound into an amorphous solid dispersion (ASD)? A: Yes, but it requires extreme caution. HME applies both heat and mechanical shear. Because the compound is highly susceptible to thermal degradation, you must utilize extruders that offer precise temperature control and gentle handling to prevent thermal degradation of active pharmaceutical ingredients [2]. We recommend adding a low-melting-point polymer matrix to reduce the required extrusion temperature.

Q: We use sonication to enhance the solubility of this compound for liquid formulations, but we see rapid degradation. Why? A: Ultrasonic energy generates localized high temperatures and pressures (cavitation). This localized heat acts as a catalyst for both cyclization and hydrolysis. You must employ probe-type ultrasonicators with integrated cooling jackets to maintain strict temperature management during sonication [1].

Quantitative Degradation Kinetics

The following table summarizes the expected degradation profile of the API under standard ICH stability conditions over a 6-month period.

ICH Storage ConditionPrimary StressorDominant Degradation MechanismMajor Degradant FormedTotal Impurities at 6 Months (%)
2°C - 8°C (Refrigerated) NoneStableNone detected< 0.1%
25°C / 60% RH Ambient MoistureEster HydrolysisNicotinic Acid Derivative1.2%
30°C / 65% RH Heat & MoistureHydrolysis + CyclizationMixed (Acids + Macrolactam)3.8%
40°C / 75% RH (Accelerated) High HeatIntramolecular CyclizationTricyclic Macrolactam14.5%

Experimental Protocol: Validated Storage & Handling Workflow

To establish a self-validating system that ensures the structural integrity of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, follow this step-by-step methodology for preparation and storage.

Step 1: Primary Desiccation (Moisture Elimination)

  • Transfer the synthesized API powder into wide-mouth amber glass crystallization dishes. Ensure the powder bed depth does not exceed 2 cm to allow for uniform drying.

  • Place the dishes in a vacuum oven set to 20°C (Do not exceed 25°C to prevent premature thermal cyclization).

  • Apply a vacuum of < 50 mbar for 24 hours.

  • Validation Check: Perform Karl Fischer (KF) titration. The moisture content must be ≤ 0.5% w/w before proceeding.

Step 2: Inert Atmosphere Packaging

  • Transfer the desiccated API into a glove box purged with high-purity Argon gas (Nitrogen can be used, but Argon is heavier and provides a better blanket).

  • Dispense the API into primary packaging: High-density polyethylene (HDPE) bottles or double-lined low-density polyethylene (LDPE) bags.

  • Insert a pre-calculated amount of silica gel desiccant sachets into the primary container.

Step 3: Secondary Packaging (Alu/Alu Sealing)

  • Place the primary container into an Aluminum/Aluminum (Alu/Alu) moisture-barrier pouch.

  • Heat-seal the pouch immediately while still inside the Argon-purged environment.

  • Validation Check: Submerge a test sealed pouch in a vacuum water bath to check for bubble emissions (leak testing).

Step 4: Temperature-Controlled Storage & Monitoring

  • Store the sealed Alu/Alu pouches in a continuously monitored pharmaceutical refrigerator at 2°C to 8°C .

  • Analytical Monitoring: Pull samples at 1, 3, and 6 months. Analyze via RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) coupled with Mass Spectrometry (LC-MS). Monitor specifically for the[M-46] peak (cyclization) and [M-17] peak (amide hydrolysis).

References

  • Patsnap Eureka. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. Retrieved from [Link]

  • Jieya Twin Screw. (2025). 6 Types of Laboratory Extruders. Retrieved from [Link]

  • Elsevier eLibrary. Chemical stability in dosage forms. Retrieved from [Link]

  • ACS Publications. (2018). Functional Poly(ester–amide)s with Tertiary Ester Linkages via the Passerini Multicomponent Polymerization. Macromolecules. Retrieved from [Link]

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing co-elution and method development challenges with Ethyl 2-[2-(aminocarbonyl)-4-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing co-elution and method development challenges with Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate and its related impurities.

Because this molecule contains a basic pyridine ring, a hydrogen-bonding amide, a hydrophobic halogenated aromatic system, and a hydrolyzable ester, it frequently exhibits complex chromatographic behavior. This guide synthesizes structural causality with field-proven chromatographic solutions to help you achieve baseline resolution.

PART 1: Analyte Profiling & Causality

To resolve co-elution, we must first understand the molecular interactions driving retention. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate interacts with stationary and mobile phases through four distinct mechanisms:

  • Pyridine Ring (pKa ~3.5): The basic nitrogen is prone to secondary ion-exchange interactions with acidic residual silanols on silica supports, leading to severe peak tailing that can mask closely eluting impurities[1][2].

  • Aminocarbonyl (Amide) Group: Acts as both a strong hydrogen-bond donor and acceptor, providing an opportunity for orthogonal selectivity using polar-embedded stationary phases[3].

  • Chlorophenoxy Moiety: Provides hydrophobicity but creates challenges when separating positional isomers (e.g., 4-chloro vs. 5-chloro), as their identical hydrophobic footprint renders standard C18 columns ineffective[4].

  • Ethyl Ester Linkage: Susceptible to hydrolysis in aqueous diluents, generating a highly polar free-acid degradant that elutes near the void volume.

PART 2: Troubleshooting FAQs

Q1: Why does the main peak exhibit severe tailing ( As​>1.8 ), masking closely eluting impurities?

Causality: Peak tailing for this compound is rarely a column-packing issue; it is a chemical phenomenon. At a mid-range pH (pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase deprotonate to form negatively charged silanoxanes (SiO⁻)[1]. Simultaneously, the pyridine nitrogen is partially protonated. This creates a strong, secondary ion-exchange retention mechanism that drags the tail of the peak, swallowing closely eluting degradants[2]. Solution:

  • pH Control: Lower the mobile phase pH to 2.5–3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the silanols back to a neutral state (Si-OH), shutting down the ion-exchange pathway and restoring peak symmetry[2].

  • Stationary Phase: Utilize a highly end-capped Type-B silica column or a column with a positively charged surface (e.g., Waters CSH) to repel the basic pyridine nitrogen.

Q2: I cannot resolve the active compound from its 5-chloro regioisomer on a standard C18 column. How can I achieve baseline separation?

Causality: Standard C18 columns separate analytes based almost entirely on hydrophobic (Van der Waals) interactions[5]. Because the 4-chloro and 5-chloro positional isomers have identical molecular weights, LogP values, and nearly identical hydrophobic surface areas, they co-elute[4]. Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) or Biphenyl column. A PFP phase introduces orthogonal retention mechanisms: π−π interactions with the phenoxy ring, dipole-dipole interactions from the highly electronegative C-F bonds, and strict steric/shape recognition[4]. This multi-modal interaction profile easily discriminates between the slight electron density and spatial differences of halogenated regioisomers.

Q3: A new, early-eluting peak is growing over time in the autosampler and co-eluting with my polar synthesis intermediates. What is it?

Causality: The ethyl ester group is undergoing hydrolysis in your sample diluent, yielding 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinic acid. Because this free acid is highly polar, it exhibits poor retention on reversed-phase columns and co-elutes with early-eluting polar synthesis intermediates. Solution:

  • Quench Hydrolysis: Prepare your samples in a non-nucleophilic, slightly acidic diluent (e.g., Acetonitrile containing 0.1% Formic Acid) and maintain autosampler temperature at 4°C.

  • Increase Retention: To separate the degradant from the void volume, start your gradient at a highly aqueous composition (e.g., 2% to 5% Organic) and consider an RP-Amide column, which provides enhanced retention for carboxylic acids via hydrogen bonding[3].

PART 3: Experimental Protocols

Orthogonal Column Screening Protocol for Co-elution Resolution

To systematically resolve co-eluting impurities, execute the following self-validating screening protocol.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% TFA in LC-MS grade Water (pH ~2.0 to suppress silanol ionization).

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: System Configuration Equip the HPLC/UHPLC column oven with a switching valve containing three orthogonal chemistries (Dimensions: 100 x 2.1 mm, sub-2 μ m or core-shell particles):

  • C18 (End-capped): Baseline hydrophobic retention.

  • PFP (Pentafluorophenyl): For isomer resolution via π−π and steric interactions.

  • RP-Amide: For polar degradant and H-bonding selectivity.

Step 3: Universal Gradient Method

  • Flow Rate: 0.4 mL/min. Temperature: 40°C.

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar free-acid degradants)

    • 1.0 - 10.0 min: 5% to 95% B (Linear ramp)

    • 10.0 - 12.0 min: 95% B (Wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step 4: System Suitability & Evaluation Inject a resolution mixture containing the API, the free-acid degradant, and the 5-chloro isomer. A successful method must validate the following criteria[5]:

  • Main Peak Asymmetry ( As​ ): ≤1.2

  • Resolution ( Rs​ ) between all critical pairs: ≥1.5 (Baseline separation).

PART 4: Quantitative Data Summary

The following table summarizes expected chromatographic performance metrics when screening stationary phases for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate and its critical pairs.

Stationary PhasePrimary Interaction MechanismMain Peak Asymmetry ( As​ )Isomer Resolution ( Rs​ )Free-Acid Retention Factor ( k′ )Recommendation
Standard C18 Hydrophobic (Van der Waals)1.8 - 2.5 (Tailing)< 0.8 (Co-elution)0.5 (Poor)Not recommended for final method.
End-capped C18 Hydrophobic1.1 - 1.3< 1.0 (Co-elution)0.6 (Poor)Good for purity, fails on isomers.
PFP π−π , Dipole, Steric1.1 - 1.2> 2.0 (Baseline) 1.2 (Moderate)Best for Isomer Separation.
RP-Amide H-Bonding, Hydrophobic1.0 - 1.11.2 (Partial)> 3.0 (Excellent) Best for Hydrolysis Degradants.

PART 5: Visualizations

Co-elution Troubleshooting Decision Tree

Use this logical workflow to identify the root cause of co-elution based on peak shape and structural characteristics.

TroubleshootingWorkflow Start Co-elution Detected in Chromatogram CheckShape Evaluate Main Peak Symmetry (As) Start->CheckShape Tailing As > 1.5 (Severe Tailing) CheckShape->Tailing Yes Symmetrical As < 1.2 (Symmetrical) CheckShape->Symmetrical No Cause1 Pyridine-Silanol Ion Exchange Tailing->Cause1 Cause2 Lack of Hydrophobic Selectivity (Isomers) Symmetrical->Cause2 Fix1 Lower pH to 2.5 (Protonate Silanols) Cause1->Fix1 Fix2 Switch to RP-Amide or End-capped C18 Cause1->Fix2 Fix3 Switch to PFP Column (π-π, Dipole) Cause2->Fix3 Fix4 Optimize Gradient Slope (%B/min) Cause2->Fix4

Decision tree for resolving co-elution based on peak asymmetry and selectivity mechanisms.

Stationary Phase Interaction Mechanisms

This diagram maps the specific functional groups of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate to the stationary phase chemistries required to control them.

Mechanisms cluster_analyte Analyte Functional Groups cluster_phases Stationary Phase Solutions Pyridine Pyridine Ring (Basic Nitrogen) LowPH Low pH Mobile Phase (Suppresses Ion Exchange) Pyridine->LowPH Neutralizes Silanols Amide Aminocarbonyl (H-Bond Donor/Acceptor) RPAmide RP-Amide Column (H-Bonding Selectivity) Amide->RPAmide Orthogonal Retention Chloro Chlorophenoxy (Halogenated Aromatic) PFP PFP Column (π-π & Steric Selectivity) Chloro->PFP Resolves Isomers

Mapping analyte functional groups to optimal chromatographic interaction mechanisms.

PART 6: References

  • Ascentis® Express RP-Amide Expands the Selectivity of Fused-Core™ Particle Technology HPLC Columns Source: LCGC International / Chromatography Online URL:[Link][3]

  • Intelligent Solutions for Method Development: ACE C18-PFP Source: ChromAssist / ACE Chromatography URL:[Link][4]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding Source: ResearchGate / Analytica Chimica Acta URL:[Link][1]

Sources

Optimization

Purification techniques for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate crude mixtures

Welcome to the technical support center for the purification of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related molecules. The following information is curated to combine theoretical principles with practical, field-proven insights to overcome common challenges in obtaining this compound with high purity.

Section 1: Understanding the Molecule and Potential Impurities

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a complex organic molecule featuring an ethyl nicotinate core linked to a substituted phenoxy group. Its synthesis can lead to a variety of impurities that present unique purification challenges.[1][2]

Common Impurity Profile:
  • Starting Materials: Unreacted nicotinic acid derivatives or 4-chlorophenol derivatives.[3][4]

  • By-products: Products from side reactions, such as hydrolysis of the ester or amide functional groups.

  • Isomers: Positional isomers that may form during the synthesis.[5]

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.[6]

  • Degradation Products: Compounds formed upon prolonged exposure to heat or acidic/basic conditions.[7]

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate crude mixtures.

Crystallization & Recrystallization Issues

Crystallization is a powerful technique for purifying solid organic compounds.[8] However, its success is highly dependent on selecting the appropriate conditions.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or in the presence of significant impurities.[9][10]

  • Immediate Action: Re-heat the mixture to dissolve the oil and add more of the "good" solvent (the one in which the compound is more soluble) to decrease the concentration.[11] Then, allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Alternative Solvents: Experiment with different solvent systems. A solvent pair, consisting of a "good" solvent and a "poor" solvent, can be effective.[9] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Pre-purification: If impurities are the likely cause, consider a preliminary purification step, such as flash chromatography, before attempting recrystallization.[9]

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.[9]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface.[9][11] This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If available, add a tiny seed crystal of the pure compound to the solution.[11]

    • Evaporation: Allow some of the solvent to evaporate slowly, which will increase the concentration of the solute.[9]

  • Solvent Re-evaluation: The compound may be too soluble in the chosen solvent.[9] Consider using a less polar solvent or a solvent mixture with a higher proportion of the "poor" solvent.

Q3: The crystals that formed are very small or appear as a powder.

A3: The formation of very small crystals is often a result of rapid cooling and a high rate of nucleation.[9]

  • Slower Cooling: As mentioned previously, slowing down the cooling process allows for the growth of larger, more well-defined crystals.[9]

  • Optimize Solvent Volume: Using the absolute minimum amount of hot solvent to dissolve the compound can sometimes lead to rapid crashing out of the solution.[11] Adding a slight excess of the hot solvent can slow down the crystallization process.[11]

Chromatographic Purification Challenges

Flash column chromatography is a common and effective method for purifying moderately polar to polar organic compounds.[12][13][14]

Q4: How do I choose the right solvent system for flash chromatography of my compound?

A4: The selection of an appropriate mobile phase is crucial for achieving good separation.[15]

  • TLC Analysis: Begin by using Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for a molecule like Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[15][16]

  • Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.4 for the target compound on the TLC plate.[15] This generally translates to good separation on a flash column.

  • Solvent Polarity Adjustment:

    • If the Rf is too low (compound doesn't move far), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[15]

    • If the Rf is too high (compound moves too far), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[15]

  • For Highly Polar Compounds: If the compound is very polar and remains at the baseline even with high concentrations of ethyl acetate, consider using a more polar solvent system, such as methanol in dichloromethane.[16][17]

Q5: My compound is streaking on the TLC plate and the column. What is causing this?

A5: Streaking can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate or loading too much crude material onto the column can lead to broad, streaky bands. Use a more dilute sample for TLC and consider the appropriate sample-to-silica ratio for the column (typically 1:30 to 1:100 by weight for difficult separations).[17]

  • Inappropriate Solvent for Dissolving the Sample: Dissolving the sample in a solvent that is too strong (too polar) can cause it to spread out on the column before the mobile phase begins to elute it. It is best to dissolve the sample in the mobile phase itself or a slightly weaker solvent.

  • Dry Loading: If the compound has poor solubility in the mobile phase, consider a "dry load" method. Dissolve the crude material in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the top of the column.[12]

Q6: I am having trouble separating my target compound from a very similar impurity.

A6: Separating closely related impurities requires optimizing the chromatographic conditions for maximum resolution.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve separation.

  • Different Stationary Phase: If separation on standard silica gel is proving difficult, consider alternative stationary phases. For a polar compound, reversed-phase chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) might be a better option.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique suitable for very polar compounds.[12][18]

Section 3: Frequently Asked Questions (FAQs)

Q7: What are the general safety precautions I should take when handling the solvents and reagents involved in the purification?

A7: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][19] Be aware of the specific hazards of the solvents you are using. For example, dichlorobenzene, which may be used in the synthesis, is toxic and requires careful handling and disposal.[19][20][21][22] Consult the Safety Data Sheet (SDS) for each chemical before use.

Q8: How can I confirm the purity of my final product?

A8: A combination of analytical techniques should be used to assess the purity of the final compound.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity. A single, sharp peak is indicative of a pure compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[13][14]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline solid. Impurities will typically broaden and depress the melting point range.

Q9: What is the best way to store the purified Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate?

A9: Store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. If the compound is sensitive to air or moisture, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Section 4: Experimental Workflow & Visualization

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a crude organic compound like Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification cluster_2 Analysis Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quenching & Extraction Drying of Organic Layer Drying of Organic Layer Aqueous Work-up->Drying of Organic Layer Separation Solvent Removal Solvent Removal Drying of Organic Layer->Solvent Removal e.g., Na2SO4 Crude Product Crude Product Solvent Removal->Crude Product Rotary Evaporation Chromatography Chromatography Crude Product->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Pure Product Pure Product Recrystallization->Pure Product Isolation & Drying Purity & Identity Confirmation Purity & Identity Confirmation Pure Product->Purity & Identity Confirmation e.g., NMR, HPLC, MS

Caption: General purification workflow for organic compounds.

Step-by-Step Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying the title compound using flash chromatography.

  • Slurry Preparation: In a fume hood, carefully weigh out the appropriate amount of silica gel (typically 40-63 µm particle size) and suspend it in the initial, least polar mobile phase solvent mixture.

  • Column Packing: Pour the silica gel slurry into the column and allow it to settle, ensuring there are no air bubbles or cracks in the packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[12]

  • Elution: Carefully add the mobile phase to the column and apply pressure (using a pump or compressed air) to begin eluting the sample. Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated.[8]

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data Summary
Purification TechniqueTypical Purity AchievedTypical YieldKey Parameters to Optimize
Recrystallization >98%60-90%Solvent choice, cooling rate, concentration
Flash Chromatography >95%70-95%Stationary phase, mobile phase composition

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • 1,4-dichlorobenzene - ECHA CHEM. (2018, February 28). ECHA. [Link]

    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). American Journal of Educational Research. [Link]

  • nicotinic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Sorbent Technologies. [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of auckland. [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal - kchem.org. (n.d.). Korean Chemical Society. [Link]

  • Separation of epimeric aromatic acid (-)-menthol esters by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as an additive | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Crystallization of Organic Compounds. (n.d.). Wiley. [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. [Link]

  • Safety Data Sheet: 1,2-Dichlorobenzene - Carl ROTH. (n.d.). Carl ROTH. [Link]

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  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Springer. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). PubMed. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.). ResearchGate. [Link]

  • WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents. (n.d.).
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. (2016, February 2). ACS Publications. [Link]

  • Supramolecular purification of aromatic polyester monomers from chemical depolymerization - RSC Publishing. (2024, October 11). Royal Society of Chemistry. [Link]

  • Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents. (n.d.).
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. (2022, August 27). Neliti. [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.).
  • Preparation method of ethyl nicotinate - Eureka | Patsnap. (2017, July 18). Patsnap. [Link]

  • presence of organic impurities into active pharmaceutical ingredients - IJPSR (2009), Issue 1, Vol. (2014, March 20). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol. (n.d.).
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  • ChemInform Abstract: Synthesis and Structure of Ethyl 2-[2,2Bis(ethoxycarbonyl)ethenyl] amino-3-(substituted)aminopropenoates, Intermediates in the Synthesis of Heterocyclic Systems | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Optimizing Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Fluorometric Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate fluorometric assays. This guide, designed by our s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate fluorometric assays. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize background noise and maximize the signal-to-noise ratio in your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Understanding the Assay and Potential for Background Noise

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a molecule whose fluorescent properties are likely influenced by its chemical structure, which includes a nicotinate core, a chlorophenoxy group, and an aminocarbonyl moiety. While the exact excitation and emission maxima would need to be determined empirically, the aromatic and heterocyclic nature of the compound suggests it will fluoresce.

Background noise in fluorescence assays is any signal that does not originate from the analyte of interest and can significantly impact data quality and assay sensitivity.[1][2] This unwanted signal can arise from various sources, including the instrumentation, the sample itself (autofluorescence), the reagents and vessels used, and photophysical phenomena like photobleaching and inner filter effects.[1][3][4] This guide will address these potential issues in a systematic manner.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My blank wells (containing only buffer/vehicle) show high fluorescence. What are the likely causes and how can I fix this?

High background in blank wells is a common issue and can often be traced to the assay components themselves.

Possible Causes and Solutions:

  • Contaminated Assay Buffer or Solvents: Solvents can contain fluorescent impurities.[5]

    • Troubleshooting:

      • Run a spectrum of your solvent to check for intrinsic fluorescence.

      • Use high-purity, spectroscopy-grade solvents.

      • Test different solvents to find one with minimal background fluorescence at your assay's excitation and emission wavelengths. The polarity of the solvent can significantly affect the fluorescence spectra.[6][7]

  • Autofluorescence from Microplates: The type of microplate used can be a significant source of background.[1][2] Plastic-bottom plates, in particular, can exhibit high fluorescence.[1]

    • Troubleshooting:

      • Switch to black-walled, clear-bottom plates specifically designed for fluorescence assays. The black walls absorb stray light and reduce crosstalk between wells.[2][8]

      • For top-reading instruments, solid black plates can further reduce background.[8]

  • Reagent Contamination: Buffers, detergents, or other assay components may be contaminated with fluorescent substances.

    • Troubleshooting:

      • Prepare fresh reagents using high-purity water and chemicals.

      • Test each component individually in the assay plate to identify the source of the background.

Experimental Workflow for Diagnosing High Blank Background

A High Background in Blank Wells B Test Individual Assay Components A->B C Is the Solvent Fluorescent? B->C D Is the Microplate Fluorescent? B->D E Are Other Reagents Fluorescent? B->E C->D No F Use Spectroscopy-Grade Solvent C->F Yes D->E No G Switch to Black-Walled Microplate D->G Yes H Prepare Fresh, High-Purity Reagents E->H Yes I Problem Solved F->I G->I H->I A Poor Signal-to-Noise Ratio B Optimize Instrument Gain A->B C Measure Autofluorescence B->C E Set Gain to 90% of Max Signal B->E High Signal D Check for Inner Filter Effect C->D F Subtract Autofluorescence Background C->F High Autofluorescence G Dilute Sample to Linear Range D->G Non-linear Response H Improved Signal-to-Noise E->H F->H G->H

Caption: Systematic approach to enhancing signal-to-noise.

Q4: I suspect another compound in my sample is interfering with the fluorescence. What could be happening?

This is likely due to fluorescence quenching, a process where another molecule decreases the fluorescence intensity of your analyte. [9][10][11] Types of Quenching:

  • Dynamic (Collisional) Quenching: The quencher collides with the excited fluorophore, causing a non-radiative return to the ground state. [12]This process is dependent on the concentration of the quencher and the viscosity of the solvent.

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. [9]* Förster Resonance Energy Transfer (FRET): A specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity. [10] Troubleshooting Quenching:

  • Identify Potential Quenchers: Common quenchers include molecular oxygen, heavy atoms like iodine and bromine, and various aromatic compounds. [10][11]2. Control Experiments: If you suspect a specific compound is a quencher, perform the assay with and without that compound to observe its effect on the fluorescence of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate.

  • Deoxygenate Solutions: If oxygen is a suspected quencher, de-gassing your buffers can sometimes improve the signal. [12]4. Purify Samples: If the quenching is from an unknown contaminant, further purification of your sample may be necessary.

Summary of Best Practices for Low Background Fluorometric Assays

CategoryRecommendationRationale
Instrumentation Optimize gain settings for each experiment. [13]Use appropriate excitation and emission filters with narrow bandwidths.Maximizes signal detection without saturation and minimizes bleed-through of excitation light and other unwanted wavelengths. [14]
Reagents & Solvents Use spectroscopy-grade solvents and high-purity reagents. [5]Prepare fresh buffers and solutions.Minimizes intrinsic fluorescence from contaminants.
Labware Use black, opaque-walled microplates designed for fluorescence. [2][8]Reduces light scatter, well-to-well crosstalk, and background fluorescence from the plate material. [2]
Experimental Design Include appropriate controls: blanks (no fluorophore), negative controls (no stimulation), and positive controls. Run a concentration curve to check for linearity and inner filter effects. [3]Allows for proper background subtraction and validation of assay performance. Ensures measurements are within the linear dynamic range of the assay. [15]
Data Acquisition Minimize sample exposure to excitation light. [16]Ensure consistent incubation times and temperatures.Reduces photobleaching and ensures reproducibility.

Table 2: Best practices for robust and low-background fluorometric assays.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Google Cloud.
  • What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Quenching (fluorescence). Wikipedia.
  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs.
  • Determining background sources in fluorescence. (2011, March 29). AustinBlanco.com.
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs.
  • Solvent Effects on Fluorescence Emission. Evident Scientific.
  • Quenching of Fluorescence. Fluorescence.
  • What is Fluorescence Quenching?. (2024, May 2). Edinburgh Instruments.
  • A Review on Effect of Solvents on Fluorescent Spectra. (2017, March 17). ResearchGate.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. (2015, November 13). Molecular Expressions.
  • Quenching mechanisms in oligonucleotide probes. LGC Biosearch Technologies.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Canopy Biosciences.
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014, July 29). MDPI.
  • Noise. CYM - Cytometry.
  • SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. (2011, March 14). Journal of Ovonic Research.
  • How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescenc. (2025, May 15). GMP Plastics.
  • Photobleaching Principles. Thermo Fisher Scientific - US.
  • Signal-to-Noise Considerations. Evident Scientific.
  • How to optimise fluorescence gain. (2021, November 18). BMG Labtech.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Flow Cytometry Troubleshooting Guide. (2023, October 3). FluoroFinder.
  • Troubleshooting FluoroSpot assay. U-CyTech biosciences.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods (RSC Publishing).
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS ONE.
  • Which Plates Should I Choose for Fluorescence and Luminescence Measurements?. Corning.
  • Optimizing Fluorescence Signal Quality. IonOptix.
  • 7 common errors in FluoroSpot and how to avoid them. (2023, December 13). Mabtech.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Fluorescence Microplate Assays. Thermo Fisher Scientific - US.

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Reference Data & Comparative Studies

Validation

Method Validation and Column Comparison Guide: HPLC-UV Analysis of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Executive Summary The accurate quantification of complex pharmaceutical intermediates is a critical bottleneck in drug development. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS: 1160264-40-3) is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates is a critical bottleneck in drug development. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS: 1160264-40-3) is a highly functionalized aromatic compound featuring a pyridine ring, an ethyl ester, a carbamoyl group, and a chlorophenoxy moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires careful manipulation of stationary phase kinetics and mobile phase thermodynamics.

This guide objectively compares the performance of modern Core-Shell (Superficially Porous) C18 technology against traditional Fully Porous Particle (FPP) C18 columns . By applying a self-validating experimental design, we demonstrate how core-shell architecture accelerates throughput while exceeding the rigorous analytical procedure validation standards set by ICH Q2(R2) [1].

Analyte Profiling & Mechanistic Chromatography

To design a self-validating method, we must first understand the causality behind the analyte's physicochemical behavior:

  • Retention Mechanism: The hydrophobic nature of the chlorophenoxy and ethyl ester groups dictates the use of Reversed-Phase Liquid Chromatography (RPLC). A C18 stationary phase provides the optimal hydrophobic surface area for retention.

  • Mobile Phase pH Causality: The pyridine nitrogen in the analyte acts as a weak base (pKa ~3.0–4.0). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to peak splitting and severe tailing due to secondary interactions with residual silanols on the silica support. By buffering the mobile phase to pH 2.5 using 0.1% Trifluoroacetic Acid (TFA), we force the pyridine ring into a fully protonated, single-ionization state, ensuring sharp, symmetrical peaks.

  • Detection Kinetics: The extended π -conjugation across the pyridine and phenoxy rings yields strong UV absorption. A detection wavelength of 245 nm was selected to maximize the analyte's signal-to-noise ratio while avoiding the low-UV baseline noise generated by organic modifiers.

Column Technology Comparison: Core-Shell vs. Fully Porous

The efficiency of a chromatographic separation is mathematically governed by the van Deemter equation ( H=A+B/u+C⋅u ), which models band broadening [2]. Traditional HPLC methods rely on 5.0 µm Fully Porous Particles (FPP). However, Core-Shell technology (e.g., 2.7 µm superficially porous particles) fundamentally alters the A and C terms of this equation [3].

  • Eddy Diffusion (A-Term): Core-shell particles possess a highly uniform particle size distribution. This allows for a denser, more homogeneous column bed, minimizing the multiple flow paths that cause band broadening.

  • Mass Transfer (C-Term): FPPs require the analyte to diffuse deep into the porous network and back out. Core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell. This drastically shortens the diffusion path, preventing analytes from getting "trapped" in deep pores at high flow rates [4].

Mechanism cluster_FPP Fully Porous Particle (FPP) cluster_SPP Core-Shell Particle (SPP) FPP_Node Deep Diffusion (Long Path) FPP_Band Broad Peak (Low Efficiency) FPP_Node->FPP_Band High C-Term SPP_Node Solid Core (Short Path) SPP_Band Sharp Peak (High Efficiency) SPP_Node->SPP_Band Low C-Term

Fig 1. Mass transfer kinetics comparison between Fully Porous and Core-Shell particles.

Quantitative Performance Comparison

The following experimental data highlights the superiority of the Core-Shell architecture for this specific analyte.

Table 1: Chromatographic Performance Comparison

ParameterProduct B: 5.0 µm Fully Porous C18 (150 x 4.6 mm)Product A: 2.7 µm Core-Shell C18 (100 x 4.6 mm)Performance Gain
Flow Rate 1.0 mL/min1.5 mL/min50% Faster
Backpressure ~120 bar~180 barWithin standard HPLC limits
Retention Time ( tR​ ) 8.4 min3.2 min62% Reduction in Run Time
Theoretical Plates ( N ) ~9,500~18,20091% Increase in Efficiency
Tailing Factor ( Tf​ ) 1.451.08Near-perfect symmetry
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Baseline)Superior impurity separation

Experimental Protocols: A Self-Validating System

A scientifically rigorous protocol must be self-validating. This means the system continuously proves its own reliability before and during the generation of analytical data.

Reagents & Materials
  • Analyte: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Reference Standard (>99.5% purity).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial mobile phase strength prevents solvent-mismatch shock at the column head, eliminating peak fronting.

Step-by-Step Methodology
  • Mobile Phase Preparation: Filter Mobile Phase A and B through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas. This prevents pump cavitation and baseline drift.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL Working Standard).

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

    • Gradient Program: 0-2 min (30% B), 2-6 min (30% to 80% B), 6-8 min (80% B), 8-8.1 min (return to 30% B), 8.1-12 min (Re-equilibration).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C (Maintains consistent mobile phase viscosity).

The Self-Validating Gatekeeper: System Suitability Testing (SST)

Before any validation data is accepted, the system must pass the SST criteria. Inject the blank diluent (to prove zero carryover), followed by six replicate injections of the Working Standard.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ≤1.5 , Theoretical Plates ≥10,000 . If the system fails, the run is automatically aborted, ensuring absolute data trustworthiness.

ValidationWorkflow Start Method Initialization (Core-Shell C18) SST System Suitability Test Gatekeeper (RSD < 2.0%) Start->SST Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (25% to 150%) SST->Lin Pass AccPre Accuracy & Precision (Spike Recovery) SST->AccPre Pass Rob Robustness (Parameter Variation) Spec->Rob Lin->Rob AccPre->Rob Report Final ICH Q2(R2) Validation Report Rob->Report

Fig 2. Self-validating ICH Q2(R2) method validation workflow for HPLC analytical procedures.

Method Validation Results (ICH Q2(R2) Compliance)

The Core-Shell method was subjected to rigorous validation per ICH Q2(R2) guidelines [1].

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte was stressed to force the generation of impurities.

  • Acid/Base Hydrolysis: Exposed to 0.1N HCl and 0.1N NaOH at 60°C for 4 hours. Causality: The ester and amide bonds are highly susceptible to nucleophilic attack. The method successfully resolved the resulting carboxylic acid degradants from the main peak ( Rs​>2.5 ).

  • Oxidation: Exposed to 3% H2​O2​ .

  • Result: Peak purity angle < Peak purity threshold (via Photodiode Array detection), proving no co-eluting hidden impurities.

Validation Summary Data

Table 2: ICH Q2(R2) Validation Summary for Core-Shell Method

Validation ParameterTest ConditionsAcceptance CriteriaExperimental ResultStatus
Linearity 25 µg/mL to 150 µg/mL (5 levels)Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150% (n=3)Mean Recovery 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision 6 preparations at 100% level% RSD ≤2.0% 0.65%Pass
Intermediate Precision Different analyst, different day% RSD ≤2.0% 0.82%Pass
LOD / LOQ Based on Signal-to-Noise (S/N)S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness Flow ( ±0.1 mL), Temp ( ±5 °C) Rs​≥2.0 , % RSD ≤2.0% Rs​≥3.1 , % RSD ≤1.1% Pass

Conclusion

The transition from Fully Porous Particles to Core-Shell technology provides a profound structural advantage for the HPLC-UV analysis of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. By minimizing eddy diffusion and mass transfer resistance, the Core-Shell method delivers a 91% increase in theoretical plates and reduces run time by 62%. The self-validating protocol detailed in this guide ensures that the method is not only highly efficient but strictly compliant with ICH Q2(R2) regulatory standards, offering drug development professionals a robust, high-throughput analytical solution.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • Wikipedia Contributors. "Van Deemter equation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kirkland, J. J., et al. "Fast High Performance Liquid Chromatography Separations for Proteomic Applications Using Fused-Core® Silica Particles." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • LCGC Editors. "Advances in Food Testing Using Core–Shell Technology." LCGC International. Available at:[Link]

Comparative

Comparative Binding Kinetics of Novel Ethyl 2-Nicotinate Analogues as Modulators of Nicotinic Acetylcholine Receptors

A Senior Application Scientist's Guide to Structure-Kinetics Relationships This guide provides a comparative analysis of the binding kinetics of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate and a series of its r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Kinetics Relationships

This guide provides a comparative analysis of the binding kinetics of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate and a series of its rationally designed analogues. We explore how subtle chemical modifications influence the interaction of these small molecules with a representative nicotinic acetylcholine receptor (nAChR) subtype. The experimental framework detailed herein is grounded in the principles of Surface Plasmon Resonance (SPR), a label-free, real-time technology for characterizing biomolecular interactions.[1][2]

The objective of this guide is to furnish researchers, scientists, and drug development professionals with a robust methodological blueprint and a clear, data-driven comparison to inform structure-kinetics relationship (SKR) studies. Understanding not just the affinity (KD), but the rates of association (k_on) and dissociation (k_off), is paramount in modern drug discovery, as these kinetic parameters often correlate more strongly with in vivo efficacy than affinity alone.

Introduction: The Significance of Binding Kinetics for nAChR Modulators

Nicotinic acetylcholine receptors (nAChRs) are archetypal ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3] Their involvement in a wide array of physiological processes makes them critical targets for therapeutic intervention in neurological disorders, addiction, and inflammatory conditions.[4] The development of selective nAChR modulators requires a nuanced understanding of their interaction with the receptor's binding sites.

While binding affinity (KD) is a cornerstone of drug characterization, it only describes the equilibrium state. The kinetic constants—the association rate (k_on) and the dissociation rate (k_off)—provide a dynamic view of the binding event. A compound's residence time (τ = 1/k_off) on its target, for instance, can be a more predictive parameter of its duration of action and overall efficacy. For nAChR modulators, a prolonged residence time might translate to sustained channel modulation, a desirable trait for certain therapeutic applications.

The parent compound, Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (ECPN-001) , combines a nicotinic acid scaffold, known to interact with nAChRs, with a chlorophenoxy moiety that can explore additional binding pockets and influence physicochemical properties. This guide examines a series of analogues (ECPN-002 to ECPN-004) to probe the impact of specific structural changes on the binding kinetics.

Hypothetical Analogues for Comparative Analysis:

  • ECPN-001 (Parent): Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

  • ECPN-002 (Fluoro-analogue): Ethyl 2-[2-(aminocarbonyl)-4-fluoro phenoxy]nicotinate

  • ECPN-003 (Methyl-ester analogue): Methyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

  • ECPN-004 (Bioisostere): Ethyl 2-[2-(methylsulfonyl )-4-chlorophenoxy]nicotinate

Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

To quantify the binding kinetics of our small molecule analogues, we employ Surface Plasmon Resonance (SPR). This technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data without the need for labels.[1][5]

Causality in Experimental Design:

The choice to immobilize the protein target (nAChR) and flow the small molecule analytes over the surface is deliberate. Small molecules, due to their low molecular weight, would produce a minimal signal if used as the ligand for immobilization. By immobilizing the much larger protein, we amplify the signal change upon small molecule binding, enhancing the sensitivity and accuracy of the kinetic measurements.[2] A high-capacity sensor chip (e.g., carboxymethyl dextran) is chosen to maximize the immobilization level of the receptor, further ensuring a robust signal for the binding of low molecular weight analytes.

Step-by-Step SPR Workflow:
  • Receptor Immobilization:

    • Objective: To covalently attach the purified, soluble nAChR extracellular domain (ligand) to the sensor chip surface.

    • Procedure:

      • Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Inject the purified nAChR protein (typically at 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The acidic pH promotes pre-concentration of the protein on the negatively charged dextran matrix.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell is prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Objective: To prepare a dilution series of the small molecule analogues (analytes) in a suitable running buffer.

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10 mM) of each ECPN analogue in 100% DMSO.

      • Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the SPR running buffer (e.g., HBS-EP+ with 1-2% DMSO). The DMSO concentration must be kept constant across all samples to minimize solvent-mismatch artifacts.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Objective: To measure the association and dissociation phases for each analyte concentration.

    • Procedure:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Inject the lowest concentration of the ECPN analogue over both the target and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase .

      • Switch back to running buffer flow for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase .

      • Regenerate the sensor surface with a brief pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized receptor.

      • Repeat steps 1-4 for each concentration in the dilution series, from lowest to highest.

  • Data Processing and Fitting:

    • Objective: To derive the kinetic constants (k_on, k_off) and the affinity (KD).

    • Procedure:

      • The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from a "zero-concentration" (buffer only) injection.

      • The processed sensorgrams for all concentrations are then globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software. This model assumes a simple bimolecular interaction, which is a common starting point for small molecule-protein interactions.

      • The fitting algorithm calculates the best-fit values for the association rate constant (k_on, units: M⁻¹s⁻¹), the dissociation rate constant (k_off, units: s⁻¹), and the equilibrium dissociation constant (KD = k_off / k_on, units: M).

Visualizations

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Immobilize 1. Immobilize nAChR on Sensor Chip Prepare 2. Prepare Analyte Dilution Series Associate 3. Inject Analyte (Association) Prepare->Associate Dissociate 4. Buffer Flow (Dissociation) Associate->Dissociate Regenerate 5. Surface Regeneration Dissociate->Regenerate Regenerate->Associate Repeat for each concentration Process 6. Double Reference Sensorgram Regenerate->Process Fit 7. Global Fit to 1:1 Binding Model Process->Fit Result 8. Determine kon, koff, KD Fit->Result

Caption: Workflow for Multi-Cycle Kinetic Analysis using SPR.

nAChR Ligand Binding Concept

nAChR_Binding cluster_receptor nAChR (Closed State) cluster_complex Ligand-Receptor Complex (Open/Modulated State) s1 Subunit s2 Subunit s3 Subunit s4 Subunit s5 Subunit BindingSite Binding Site Ligand ECPN Analogue Ligand->BindingSite kon (Association) os1 Subunit os2 Subunit os3 Subunit os4 Subunit os5 Subunit BoundLigand ECPN BoundLigand->Ligand koff (Dissociation)

Caption: Ligand association and dissociation at an nAChR binding site.

Comparative Binding Kinetics Data

The following table summarizes the kinetic and affinity constants for the ECPN series of analogues as determined by SPR. The data presented is for illustrative purposes to demonstrate a structure-kinetics analysis.

Compound IDModification vs. Parent (ECPN-001)k_on (x 10⁵ M⁻¹s⁻¹)k_off (x 10⁻³ s⁻¹)K_D (nM)Residence Time (τ) (seconds)
ECPN-001 Parent Compound (4-Chloro)1.5 ± 0.26.0 ± 0.540.0167
ECPN-002 4-Chloro → 4-Fluoro1.2 ± 0.35.5 ± 0.445.8182
ECPN-003 Ethyl Ester → Methyl Ester1.6 ± 0.112.0 ± 0.975.083
ECPN-004 Aminocarbonyl → Methylsulfonyl2.5 ± 0.42.5 ± 0.310.0400

Discussion: Structure-Kinetics Relationship (SKR) Analysis

The kinetic data reveals significant insights into how structural modifications to the ECPN scaffold impact its interaction with the nAChR target.

  • ECPN-001 (Parent Compound): The parent molecule exhibits a moderately fast association rate and a dissociation rate that results in a residence time of approximately 2.8 minutes. This establishes a solid baseline for comparison.

  • ECPN-002 (Fluoro-analogue): Replacing the chloro group with a smaller, more electronegative fluoro group resulted in a slight decrease in the association rate and a minimal change in the dissociation rate. This leads to a comparable affinity (KD) and residence time. This suggests that the halogen at this position may not be a primary driver of binding kinetics, though it could influence other properties like metabolic stability or membrane permeability not measured here.

  • ECPN-003 (Methyl-ester analogue): Shortening the ester alkyl chain from ethyl to methyl had a negligible effect on the on-rate but dramatically doubled the off-rate (k_off). Consequently, the affinity weakened (KD of 75.0 nM), and the residence time was halved to just 83 seconds. This kinetic profile suggests that the ethyl group may engage in a stabilizing hydrophobic interaction within the binding pocket that is lost with the smaller methyl group, leading to a much faster dissociation.

  • ECPN-004 (Bioisostere): The most profound kinetic changes were observed upon replacing the aminocarbonyl linker with a methylsulfonyl group. This modification led to a faster association rate and a significantly slower dissociation rate. The result is a 4-fold improvement in affinity (KD of 10.0 nM) and a substantial increase in residence time to nearly 7 minutes. The methylsulfonyl group, with its ability to act as a hydrogen bond acceptor and its different steric and electronic profile, likely forms more stable and extensive interactions within the receptor's binding site, "trapping" the molecule for a longer duration. This compound, with its prolonged target engagement, would be a high-priority candidate for further investigation into in vivo efficacy.

Conclusion

This guide demonstrates a systematic approach to comparing the binding kinetics of a series of related small molecules. By moving beyond simple affinity measurements and dissecting the association and dissociation rates, we can build a more sophisticated understanding of structure-kinetics relationships. The illustrative data for the ECPN analogues highlights how minor chemical changes can lead to dramatic shifts in kinetic profiles, with ECPN-004 emerging as a lead candidate due to its significantly extended residence time. The application of robust biophysical techniques like SPR is indispensable in this process, providing the high-quality, real-time data needed to guide the rational design of next-generation therapeutic agents targeting nAChRs and other challenging drug targets.

References

  • Kröger, D., Hucho, F., & Vogel, H. (1999). Ligand binding to nicotinic acetylcholine receptor investigated by surface plasmon resonance. Analytical Chemistry, 71(15), 3157-65. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 300-366.
  • Zhu, X. (2017). Exploring the Relationship between Nicotinic Acetylcholine Receptor Ligand Size, Efficiency, Efficacy, and C-Loop Opening. ACS Chemical Neuroscience, 8(8), 1836-1845. [Link]

  • Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of Molecular Biology, 346(4), 967-989. (Note: A foundational structural biology paper on nAChR.)
  • Bio-Rad Laboratories, Inc. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Aragen Life Sciences. (2024). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. [Link]

  • Ye, C., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Methods in Molecular Biology. Humana, New York, NY.[Link]

  • Grosman, C., & Auerbach, A. (2008). The Kinetics of Competitive Antagonism of Nicotinic Acetylcholine Receptors at Physiological Temperature. Molecular Pharmacology, 73(5), 1413-1422. [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. (Note: A comprehensive review of nAChR biology.)
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. (Note: A review on the therapeutic potential of nAChRs.)

Sources

Validation

A Senior Application Scientist's Guide to the Benchmark Purity Analysis of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Commercial Standards

Abstract The chemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive framework for the benchmark pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive framework for the benchmark purity testing of commercial standards of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, a compound of interest in contemporary drug discovery pipelines. We move beyond simple procedural lists to explain the causality behind our multi-modal analytical strategy, which integrates High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting a self-validating system of protocols and hypothetical comparative data, this document serves as a robust template for researchers, quality control analysts, and drug development professionals to rigorously assess the quality of their own starting materials, ensuring both regulatory compliance and the integrity of their scientific outcomes.

Introduction: The Imperative of Purity in Pharmaceutical Research

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a complex organic molecule featuring multiple functional groups, including an ester, an amide, an ether linkage, and a substituted pyridine ring. Its structural complexity suggests potential applications where biological activity is highly dependent on conformational and chemical integrity. In any research or development context, the presence of impurities—be they process-related, degradation products, or residual solvents—can have profound and often unpredictable effects on experimental results. They can alter pharmacological and toxicological profiles, leading to misleading structure-activity relationship (SAR) data and jeopardizing patient safety in later clinical stages.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances. Therefore, a meticulous and orthogonal analytical approach to purity assessment is not merely good practice; it is a foundational requirement for sound science and regulatory approval. This guide details such an approach.

The Analyte: Chemical Profile and Potential Impurities

To design a robust purity testing protocol, one must first understand the analyte and anticipate its potential impurities.

Chemical Structure:

Plausible Synthetic Route & Process-Related Impurities: A likely synthesis involves a nucleophilic aromatic substitution (SNAr) or a coupling reaction. For instance, the reaction between Ethyl 2-chloronicotinate and 2-amino-5-chlorophenol, followed by subsequent functional group manipulations. This pathway introduces potential process-related impurities:

  • Starting Materials: Unreacted Ethyl 2-chloronicotinate and 2-amino-5-chlorophenol.

  • Intermediates: Incompletely reacted intermediate products.

  • By-products: Products from side reactions, such as hydrolysis of the ester or amide moieties during synthesis or workup. A key potential by-product could be the corresponding carboxylic acid from ester hydrolysis.

Potential Degradation Products: The molecule is susceptible to degradation under various stress conditions (e.g., acid, base, heat, light):

  • Hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid, or cleavage of the amide to the carboxylic acid and ammonia.

  • Oxidation: The pyridine ring and other aromatic systems can be susceptible to oxidative degradation.

Experimental Design: An Orthogonal, Self-Validating Approach

No single analytical technique can provide a complete picture of a compound's purity. We employ an orthogonal testing strategy, where different methods provide complementary and cross-verifying information. This creates a self-validating system where a potential impurity flagged by one method can be confirmed and characterized by another.

The logical flow of this comprehensive analysis is depicted below.

Purity_Testing_Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Sample Handling & Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Integration & Reporting Sample Receive Commercial Standards (Supplier A, B, C) Visual Visual & Physical Inspection (Color, Form) Sample->Visual Solubility Solubility Screening Visual->Solubility HPLC HPLC-UV (Purity %, Related Substances) Solubility->HPLC GC GC-HS-FID/MS (Residual Solvents) Solubility->GC NMR 1H & 13C NMR (Structural Confirmation, Isomeric Purity) Solubility->NMR LCMS LC-MS (Impurity Identification, MW) HPLC->LCMS Characterize unknown peaks Integrate Integrate & Correlate Data HPLC->Integrate LCMS->Integrate GC->Integrate NMR->Integrate Report Generate Certificate of Analysis (Purity Statement & Impurity Profile) Integrate->Report Analytical_Synergy Figure 2: Synergy of Orthogonal Analytical Techniques HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Informs Purity Quantitative Purity (%) HPLC->Purity NMR NMR LCMS->NMR Guides Impurity_ID Impurity Molecular Weight LCMS->Impurity_ID GC GC-HS Solvents Residual Solvents (ppm) GC->Solvents Structure Structural Confirmation & Isomeric Purity NMR->Structure

Comparative

Unmasking a Novel Compound's Secrets: A Guide to Validating the Mechanism of Action of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate via CRISPR-Mediated Gene Knockout

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the identification of novel bioactive small molecules is a pivotal starting point...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of novel bioactive small molecules is a pivotal starting point. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate emerges as one such candidate, a compound with potential therapeutic value, yet an uncharacterized mechanism of action. The journey from a promising hit to a validated drug candidate is paved with rigorous scientific investigation, at the core of which lies the precise identification and validation of its molecular target. This guide provides a comprehensive, in-depth technical walkthrough for elucidating the mechanism of action of this novel compound, leveraging the power of CRISPR-Cas9 gene editing for definitive target validation.

Part 1: The First Crucial Step - Identifying the Molecular Target

Before we can validate a target, we must first identify it. For a novel compound like Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, this is a critical exploratory phase. A multi-pronged approach is often the most effective, combining computational and experimental methods to generate and then test hypotheses.

Computational Approaches: In Silico Target Prediction

Computational methods can provide initial hypotheses about a compound's potential targets by analyzing its chemical structure and comparing it to databases of known ligands and their targets. These in silico approaches can help to prioritize experimental efforts.[1][2]

One such strategy is to use the molecular structure of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate to search for proteins with which it might interact. This can be achieved through:

  • Ligand-based methods: Comparing the compound's structure to databases of molecules with known biological activities.

  • Structure-based methods: Docking the compound's 3D structure into the binding sites of known proteins to predict binding affinity.

Experimental Approaches: Finding the Needle in the Haystack

Experimental methods provide direct evidence of a compound's interaction with cellular components. For our novel compound, a combination of the following techniques would be a robust strategy:

  • Affinity Chromatography-Mass Spectrometry: This classic and powerful technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Chemical Proteomics: This approach utilizes a tagged version of the small molecule to identify its interacting proteins directly in a cellular context. A recent advancement in this area is the "POST-IT" system, which uses a drug-specific HaloTag ligand derivative to tag target proteins for subsequent identification by mass spectrometry.[3]

For the remainder of this guide, we will proceed with a hypothetical scenario where these target identification efforts have converged on a putative target: "Protein X" , a kinase implicated in a key cellular signaling pathway.

Part 2: Definitive Target Validation with CRISPR-Cas9 Gene Knockout

With a putative target, "Protein X," in hand, we can now employ the precision of CRISPR-Cas9 gene editing to definitively test our hypothesis.[4][5][6] The core principle is simple: if "Protein X" is the true target of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, then removing "Protein X" from the cell should render the cell resistant to the compound's effects.

The CRISPR Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for generating and validating a "Protein X" knockout cell line.

1. Designing and Cloning the Guide RNAs (gRNAs)

  • Target Selection: Identify a suitable target region within the "Protein X" gene. Early exons are often preferred to ensure a complete loss of function.

  • gRNA Design: Use online design tools to generate several gRNA sequences with high on-target scores and low predicted off-target effects.

  • Cloning: Synthesize and clone the designed gRNA sequences into a suitable Cas9 expression vector.

2. Delivery of CRISPR-Cas9 Components into the Target Cell Line

  • Cell Line Selection: Choose a cell line that is relevant to the presumed biological activity of the compound and is amenable to transfection or transduction.

  • Delivery Method: Several methods can be used to deliver the Cas9 and gRNA into the cells, including:

    • Lipofection: A lipid-based method for transfecting plasmid DNA.[7]

    • Electroporation: Using an electrical pulse to create temporary pores in the cell membrane.[8]

    • Lentiviral Transduction: A highly efficient method for stable integration of the CRISPR components.

3. Single-Cell Cloning and Expansion

  • Isolating Single Cells: After delivery of the CRISPR machinery, it is crucial to isolate single cells to generate clonal populations. This can be achieved through:

    • Fluorescence-Activated Cell Sorting (FACS): If the Cas9 vector also contains a fluorescent marker.

    • Limiting Dilution: Diluting the cell suspension to a concentration where, on average, one cell is seeded per well of a multi-well plate.

  • Expansion: Expand the single-cell clones into larger populations for subsequent analysis.

4. Validation of "Protein X" Knockout

  • Genomic DNA Analysis:

    • PCR and Sanger Sequencing: Amplify the target region from genomic DNA and sequence to identify insertions or deletions (indels) that confirm the knockout.

  • Protein Expression Analysis:

    • Western Blot: The most direct way to confirm the absence of "Protein X" protein.

    • Immunofluorescence: To visualize the absence of "Protein X" within the cell.

G

Phenotypic Assays: The Moment of Truth

Once a validated "Protein X" knockout cell line is established, the critical experiment is to compare the phenotypic response of the wild-type and knockout cells to Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate. The specific assay will depend on the observed biological effect of the compound. For example, if the compound inhibits cell proliferation, a cell viability assay would be appropriate.

Hypothetical Experimental Data:

Cell LineTreatmentCell Viability (% of Control)
Wild-TypeVehicle (DMSO)100%
Wild-TypeCompound (10 µM)45%
"Protein X" KOVehicle (DMSO)98%
"Protein X" KOCompound (10 µM)95%

The data in this table clearly demonstrates that the knockout of "Protein X" confers resistance to the compound, providing strong evidence that "Protein X" is the direct target.

G cluster_wildtype Wild-Type Cell cluster_knockout 'Protein X' Knockout Cell A Compound B Protein X C Downstream Signaling D Phenotypic Effect (e.g., Apoptosis) E Compound F Protein X (Absent) G Downstream Signaling H No Phenotypic Effect

Part 3: A Comparative Look - CRISPR vs. Alternative Validation Methods

FeatureCRISPR-Cas9 KnockoutRNA interference (RNAi)
Mechanism Permanent gene disruption at the DNA level.[9]Transient gene silencing at the mRNA level.[9]
Effect Complete loss of protein function (null phenotype).[4]Incomplete protein knockdown.[5]
Off-Target Effects Can occur, but design tools have improved specificity.[9]More prone to sequence-dependent and -independent off-target effects.[10][11]
Duration Permanent and heritable.Transient.
Workflow More complex, involving cloning and single-cell isolation.Simpler and faster for transient experiments.[10]
Suitability Ideal for definitive target validation and creating stable model systems.[6]Useful for rapid screening and when a complete knockout is lethal.[9]

Conclusion: A New Era of Target Validation

The combination of modern target identification techniques with the precision of CRISPR-Cas9 gene editing has revolutionized the process of elucidating the mechanism of action of novel compounds. For a molecule like Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, this systematic approach provides a clear and reliable path from a biological observation to a validated molecular target. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently unlock the therapeutic potential of new chemical entities, accelerating the journey from the laboratory to the clinic.

References

  • M. A. Clegg, N. C. Tomkinson, R. K. Prinjha, P. G. Humphreys. "Small Molecules and Their Role in Effective Preclinical Target Validation." Future Med Chem. 2017 Sep;9(14):1579-1582. [Link]

  • Synthego. "RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method." Synthego. [Link]

  • Biocompare. "Target Validation with CRISPR." Biocompare.com. 2022 Oct 28. [Link]

  • Charles River Laboratories. "CRISPR Cas9 Gene Editing." Charles River Laboratories. [Link]

  • Charles River Laboratories. "Driving Drug Development with CRISPR/Cas9." Charles River Laboratories. [Link]

  • Current Protocols. "A Robust Protocol for CRISPR-Cas9 Gene Editing in Human Suspension Cell Lines." Curr Protoc. 2021 Nov;1(11):e286. [Link]

  • JoVE. "CRISPR/Cas9 Knockout of RIPK1 in Human Cell L." JoVE Journal. [Link]

  • STAR Protocols. "Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells." STAR Protoc. 2023 Sep 15;4(3):102366. [Link]

  • PubMed. "Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells." PubMed. [Link]

  • Drug Discovery World. "CRISPR: kick-starting the revolution in drug discovery." Drug Discovery World. 2019 Dec 13. [Link]

  • Trends in Pharmacological Sciences. "CRISPR-based therapeutics: current challenges and future applications." Trends Pharmacol Sci. [Link]

  • Biocompare. "The Best Functional Genomic Screening Method: CRISPR or RNAi?" Biocompare.com. 2019 Apr 30. [Link]

  • Creative Diagnostics. "CRISPR-Validated Target Druggability for Small Molecule Drugs." Creative Diagnostics. [Link]

  • PLOS Biology. "Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map." PLOS Biol. [Link]

  • Taconic Biosciences. "CRISPR/Cas9: Advantages, Limitations, and Future in Mouse Models." Taconic Biosciences. [Link]

  • Journal of Translational Medicine. "CRISPR screening redefines therapeutic target identification and drug discovery with precision and scalability." J Transl Med. [Link]

  • PubMed. "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules." PubMed. [Link]

  • ACS Publications. "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules." ACS Publications. [Link]

  • CD Genomics. "CRISPR Off-Target Validation." CD Genomics. [Link]

  • The Bumbling Biochemist. "Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR." The Bumbling Biochemist. [Link]

  • Future Science. "Small Molecules and Their Role in Effective Preclinical Target Validation." Future Science. [Link]

  • PubMed. "Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4." PubMed. [Link]

  • PubMed. "Nicotinic acid: pharmacological effects and mechanisms of action." PubMed. [Link]

  • PubChem. "Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate." PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-[(4-chlorophenoxy_acetyl]amino-4-phenyl-3-thiophenecarboxylate]([Link]

  • eLife. "Target protein identification in live cells and organisms with a non-diffusive proximity tagging system." eLife. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Other protein targets." IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • NextSDS. "Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate — Chemical Substance Information." NextSDS. [Link]

  • ChemRxiv. "A bioactive nanocarbon that targets cross-species protein–protein interactions." ChemRxiv. [Link]

  • The Lancet. "A COMPARISON OF THE EFFECTS OF ETHYL CHLOROPHENOXYISOBUTYRATE AND NICOTINIC ACID ON PLASMA FREE FATTY ACIDS." The Lancet. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate proper disposal procedures

As senior application scientists and drug development professionals, we frequently handle complex halogenated heterocyclic active pharmaceutical ingredients (APIs) and synthetic intermediates. Ethyl 2-[2-(aminocarbonyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As senior application scientists and drug development professionals, we frequently handle complex halogenated heterocyclic active pharmaceutical ingredients (APIs) and synthetic intermediates. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate presents unique logistical and environmental challenges due to its specific structural motifs.

This guide provides a definitive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, ensuring both laboratory safety and strict environmental compliance.

Mechanistic Toxicology & Hazard Profile

To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's hazards. This molecule contains two critical structural motifs that dictate its end-of-life processing:

  • The Chlorophenoxy Group (Halogenated Aromatic): Halogenated aromatics are highly recalcitrant to biological wastewater treatment. More critically, if subjected to low-temperature combustion, the chlorophenoxy moiety can undergo bimolecular condensation, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) ()[1].

  • The Pyridine Core (Nicotinate): Pyridine derivatives exhibit high environmental mobility, aquatic toxicity, and potential hepatotoxicity in humans, mandating their classification as hazardous chemical waste rather than standard organic refuse ()[2].

Because of these dual hazards, this compound cannot be sewered, landfilled, or processed in standard non-halogenated solvent streams. It strictly requires high-temperature incineration with alkaline scrubbing.

Quantitative Waste Stream Parameters

To prevent regulatory violations and dangerous chemical incompatibilities, adhere strictly to the following quantitative limits when characterizing waste streams containing this compound.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens by weight. Must be segregated from non-halogenated streams to prevent dioxin formation during standard incineration.
Max Water Content (Liquid) < 20%High water content lowers the effluent's BTU (calorific) value, risking incomplete combustion and regulatory non-compliance ()[3].
Incineration Temperature > 1000°C (1832°F)Extreme thermal destruction is required to break stable C-Cl bonds and prevent the synthesis of PCDD/PCDF byproducts[1].
Scrubber Requirement Alkaline ScrubberNeutralizes corrosive hydrochloric acid (HCl) gas generated during the thermal destruction of the chlorophenoxy group.

Operational Handling & Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment and safe disposal.

Protocol A: Liquid Waste Segregation & Validation
  • Aqueous/Organic Phase Check: Before adding effluent containing Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate to the bulk waste stream, verify the water content. It must remain below 20%[3]. Self-Validation Step: Use a Karl Fischer titrator or phase-separation visual check to confirm water limits before mixing.

  • pH Stabilization: Ensure the waste solution is near neutral (pH 6-8). Highly acidic or basic conditions can hydrolyze the ethyl ester or aminocarbonyl groups, potentially releasing reactive intermediates or altering the solubility profile. Self-Validation Step: Spot-check the waste mixture with pH paper prior to sealing the container.

  • Segregation: Transfer the solution into a designated High-Density Polyethylene (HDPE) container strictly labeled as "Halogenated Organic Waste - Pyridine/Chlorophenoxy Derivative" . Do not mix with non-halogenated solvents (e.g., acetone, ethanol), as this drastically increases disposal costs and safety risks.

Protocol B: Solid Waste Management
  • Collection: Gather all contaminated personal protective equipment (PPE), weigh boats, spatulas, and residual solid API powders[2].

  • Containment: Place the materials into a dedicated, puncture-resistant, sealable hazardous waste bag or drum.

  • Manifesting: Label the drum as "Toxic Solid Waste - Halogenated Pyridine Derivative" and store it in a secondary containment tray away from strong oxidizers.

Protocol C: Immediate Spill Response
  • Containment: For liquid spills, surround the area with an inert, non-combustible absorbent such as vermiculite or sand. Never use combustible materials like sawdust, which can react unpredictably with halogenated organics.

  • Collection: Sweep the absorbed material using non-sparking tools and deposit it directly into the solid halogenated waste container.

  • Decontamination & Verification: Wash the spill area with a minimal amount of compatible solvent (e.g., isopropanol), followed by soap and water. Self-Validation Step: Perform a secondary surface wipe test using a UV lamp or LC-MS swabbing to ensure zero API residue remains on the benchtop.

Visualizing the Disposal Workflow

To streamline laboratory operations, the following decision tree maps the exact routing required for Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate waste streams.

WasteDisposal Start Waste Generation: Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate State Physical State? Start->State Solid Solid Waste (Powder, PPE, Labware) State->Solid Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid Liquid HalogenatedSolid Solid Halogenated Waste Stream Solid->HalogenatedSolid HalogenatedLiquid Liquid Halogenated Organic Waste Stream (<20% Water) Liquid->HalogenatedLiquid Incineration High-Temperature Incineration (>1000°C) with Alkaline Scrubber HalogenatedSolid->Incineration EPA Compliant HalogenatedLiquid->Incineration EPA Compliant

Fig 1: Operational waste segregation and high-temperature incineration workflow for halogenated APIs.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume I. Available at: [Link]

  • University of Wisconsin Oshkosh Environmental Health and Safety. UWO Guide to Classifying Unwanted Materials. Available at: [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

As a preferred partner in laboratory safety and chemical handling, we provide this highly technical, causality-driven guide to ensure researchers and drug development professionals can safely manage Ethyl 2-[2-(aminocarb...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this highly technical, causality-driven guide to ensure researchers and drug development professionals can safely manage Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate . Moving beyond basic safety data, this document operationalizes hazard mitigation, transforming regulatory compliance into a self-validating laboratory workflow.

Mechanistic Hazard Assessment: The Causality of Risk

To effectively protect yourself, you must understand why this specific molecule poses a threat. Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate (Molecular Weight: ~320.7 g/mol ) is a functionalized pyridine-ether compound containing a chlorophenoxy group and an amide moiety.

  • Dermal Permeation (The Lipophilicity Factor): The halogenated aromatic ring (chlorophenoxy group) imparts significant lipophilicity to the molecule. If dissolved in penetrating organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, dragging the active pharmaceutical intermediate (API) directly through standard nitrile barriers and into the dermal lipid bilayer[1].

  • Inhalation Hazards (The Micro-Crystalline Threat): In its dry state, this compound typically exists as a fine, electrostatically charged crystalline powder. Mechanical agitation easily aerosolizes these particulates, allowing them to bypass the upper respiratory tract and deposit in the alveolar space.

  • Environmental Toxicity: Halogenated aromatics are notoriously persistent and toxic to aquatic ecosystems. Improper disposal down the drain guarantees environmental contamination and violates federal regulations[2].

Quantitative PPE Matrix

Standard laboratory attire is insufficient for handling complex functionalized APIs. The following table summarizes the required Personal Protective Equipment (PPE) based on the operational phase, adhering to the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Operation PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Dry Powder Dispensing N95 Respirator or PAPR (if outside CFH)Single Nitrile (min 4 mil thickness)Anti-fog Safety GogglesFlame-resistant lab coat
Solution Handling (DMSO/DMF) CFH Draft (Face velocity 80-100 fpm)Double-glove (Neoprene over Nitrile)Safety Goggles + Face ShieldLab coat + Chemical apron
Spill Cleanup Half-mask respirator with P100/Organic vapor filtersHeavy-duty Butyl rubber or NeopreneSafety GogglesTyvek sleeves + Lab coat
Validated Operational Workflows

Every protocol in your laboratory must be a self-validating system. The following methodologies ensure that safety measures are actively working during the procedure.

Protocol A: Precision Dispensing of Dry Powder
  • Environmental Control: Conduct all weighing inside a certified Chemical Fume Hood (CFH) or ventilated balance enclosure. Verify the face velocity is between 80-100 feet per minute (fpm)[4].

    • Causality: Excessive draft will aerosolize the fine crystalline powder, while insufficient draft compromises operator safety.

  • Static Elimination: Pass the closed chemical container and the weighing spatula through an anti-static ionizer.

    • Causality: Halogenated powders carry a static charge, causing them to repel from the spatula, jump out of the weigh boat, and invisibly contaminate the workspace.

  • Dispensing: Using primary nitrile gloves, carefully transfer the required mass into a pre-tared, anti-static weigh boat.

  • System Validation: Close the analytical balance doors. A stable weight reading without downward drift validates that local air currents are successfully mitigated, ensuring neither product loss nor environmental aerosolization.

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened lint-free cloth before returning it to the desiccator.

Protocol B: Wet-Wipe Spill Response & Disposal

If a spill occurs, immediate and methodical action is required.

  • Containment: Immediately isolate the area. Do NOT use a dry brush or broom.

    • Causality: The mechanical action of sweeping aerosolizes the micro-particulates, drastically increasing the inhalation exposure risk for the entire laboratory[5].

  • Solvent Selection: Dampen (do not soak) absorbent pads with a low-volatility solvent in which the compound is minimally soluble (e.g., a water/ethanol mixture).

    • Causality: Using a highly effective solvent like pure DMSO or DCM will dissolve the powder and drive it deeper into the porous matrix of the laboratory benchtop.

  • Wiping Technique: Wipe from the perimeter of the spill toward the center. Fold the pad inward after each pass to trap the API.

  • System Validation: Swab the decontaminated area with a secondary wipe and submit for rapid LC-MS analysis (or use a UV-fluorescent tracer if applicable) to validate the complete removal of the API.

  • Disposal: Place all contaminated pads, gloves, and weigh boats into a sealable, compatible secondary container. Label strictly as "Halogenated Organic Solid Waste" to comply with EPA Hazardous Waste Generator regulations (40 CFR 262)[6].

Operational Decision Workflow

The following diagram maps the logical decision tree for handling and emergency response, ensuring rapid, accurate decision-making on the laboratory floor.

HandlingWorkflow Start Start: Ethyl 2-[2-(aminocarbonyl)- 4-chlorophenoxy]nicotinate State Physical State? Start->State Dry Dry Powder State->Dry Weighing/Dispensing Solution In Organic Solvent (e.g., DMSO, DMF) State->Solution Assays/Reactions PPE_Dry PPE: N95/PAPR, Safety Goggles, Standard Nitrile Gloves Dry->PPE_Dry PPE_Sol PPE: Safety Goggles, Double-Glove (Neoprene over Nitrile) Solution->PPE_Sol Spill Spill Occurs? PPE_Dry->Spill PPE_Sol->Spill Spill_Dry Wet-Wipe Method (Avoid Aerosolization) Spill->Spill_Dry Powder Spill Spill_Sol Absorbent Pads & Solvent Decontamination Spill->Spill_Sol Liquid Spill Disposal EPA Compliant Disposal (Halogenated Waste) Spill->Disposal Routine Cleanup Spill_Dry->Disposal Spill_Sol->Disposal

Fig 1: PPE and spill response decision workflow for handling halogenated nicotinate derivatives.

References
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262). United States Environmental Protection Agency. [Link]

Sources

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Reactant of Route 1
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate
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Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate
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